1-bromoethyl Acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASCQBFNHWZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456514 | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-78-4 | |
| Record name | Ethanol, 1-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromoethyl Acetate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromoethyl acetate is a halogenated ester of significant interest in organic synthesis, particularly as a key intermediate in the pharmaceutical industry. Its utility in the modification of antibiotics underscores the importance of a comprehensive understanding of its chemical and physical properties. This guide provides a detailed overview of the core chemical properties, structural information, and synthetic methodologies for this compound, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is the ester of 1-bromoethanol and acetic acid. Its structure is characterized by an acetyl group attached to an ethyl group which is substituted with a bromine atom at the first carbon position.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₄H₇BrO₂[1]
-
CAS Number: 40258-78-4[1]
-
Molecular Weight: 167.00 g/mol [1]
-
SMILES: CC(Br)OC(=O)C
-
InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values in the literature.
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow oil | [3] |
| Boiling Point | 122-125 °C at 738 Torr | [3] |
| 141.555 °C at 760 mmHg | [4] | |
| Melting Point | Data not readily available | |
| Density | 1.48 g/cm³ | [3] |
| 1.496 g/cm³ | [4] | |
| Solubility | Sparingly soluble in chloroform and methanol. Quantitative data in water and other common solvents is not readily available. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is not widely published, the following ¹H NMR data has been reported.
¹H NMR (CDCl₃):
-
δ = 6.68 ppm (1H, quartet, CHBr)
-
δ = 2.17 ppm (3H, singlet, COCH₃)
-
δ = 1.96 ppm (3H, doublet, CH₃CHBr)
Synthesis of this compound
Two primary synthetic routes for this compound are prevalent in the literature. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale of production.
Synthesis from Vinyl Acetate and Hydrogen Bromide
This method is considered a more modern and safer approach as it avoids the use of the highly reactive and toxic acetyl bromide and acetaldehyde.
Experimental Protocol:
-
A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0°C in a reaction vessel equipped with a stirrer.
-
Vinyl acetate (1.0 equivalent) is added slowly to the cooled solution.
-
The reaction mixture is stirred for 1 hour at 0°C.
-
Following the reaction, the mixture is extracted with dichloromethane.
-
The organic extract is washed with distilled water at 0-5°C.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
The solvent is removed, and the crude product is purified by distillation under reduced pressure to yield this compound.[3][5]
Synthesis from Acetyl Bromide and Acetaldehyde
This is a more traditional method for the synthesis of this compound.
Experimental Protocol:
-
Acetyl bromide is reacted with acetaldehyde in the presence of a catalytic amount of zinc chloride.[3]
-
The specific reaction conditions, such as temperature and solvent, can be optimized but are often carried out at low temperatures to control the exothermic reaction.
-
Upon completion of the reaction, the mixture is typically worked up by washing with water and a mild base to remove any unreacted starting materials and acidic byproducts.
-
The crude product is then purified by distillation.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the modification of antibiotics, where it is used to introduce a 1-acetoxyethyl protecting group.[3] This modification can enhance the oral bioavailability of certain antibiotics.
Safety and Handling
This compound is a flammable liquid and is classified as an irritant.[6] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Logical Relationships in Synthesis
The two primary synthesis routes for this compound can be visualized to understand the logical flow from reactants to the final product.
Caption: Synthesis pathways for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 40258-78-4 [sigmaaldrich.com]
- 3. This compound | 40258-78-4 [chemicalbook.com]
- 4. This compound, CAS No. 40258-78-4 - iChemical [ichemical.com]
- 5. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromoethyl Acetate for Researchers and Drug Development Professionals
IUPAC Name: 1-bromoethyl acetate CAS Number: 40258-78-4
This guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly within the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.
Physicochemical and Safety Data
This compound is a halogenated ester widely utilized for its reactive properties.[1][2] Below is a summary of its key physicochemical characteristics and safety information.
| Property | Value | Source(s) |
| Molecular Formula | C4H7BrO2 | [1][3] |
| Molecular Weight | 167.00 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow oil | [3] |
| Boiling Point | 122-125 °C (at 738 Torr) | [1][4] |
| Density | 1.48 - 1.496 g/cm³ | [1][] |
| Flash Point | 68.548 °C | [1] |
| Refractive Index | 1.451 | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [3][4] |
| Solubility | Sparingly soluble in chloroform and methanol | [4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and efficient method involves the reaction of vinyl acetate with hydrogen bromide.
Experimental Protocol: Synthesis via Vinyl Acetate and Hydrogen Bromide
This protocol is adapted from a patented process that offers high yields without the use of heavy metal catalysts.[6][7]
Materials:
-
Vinyl acetate
-
30% Hydrogen bromide in acetic acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Cool 150 ml (1.2 equivalents) of a 30% solution of hydrogen bromide in acetic acid to 0 °C in a reaction vessel.
-
Slowly add 53.5 ml (1.0 equivalent) of vinyl acetate to the cooled solution.
-
Stir the reaction mixture at 0-10 °C for 1 to 2 hours.[6]
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Wash the organic extract with distilled water (0-5 °C).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the solution under vacuum to obtain this compound.
This method has been reported to yield 81.4 g of the product.[6]
Application in Drug Development: Synthesis of Cefuroxime Axetil
This compound is a crucial intermediate in the synthesis of prodrugs, notably the antibiotic Cefuroxime axetil.[3][4][8] It acts as a 1-haloalkyl ester to modify the parent antibiotic, enhancing its oral bioavailability.[1][2][3] Cefuroxime axetil is the 1-acetoxyethyl ester of cefuroxime.[9]
Logical Workflow for Cefuroxime Axetil Synthesis
The following diagram illustrates the key stages in the synthesis of Cefuroxime axetil, highlighting the role of this compound.
Caption: Workflow for the synthesis of Cefuroxime Axetil.
Experimental Protocol: Synthesis of Cefuroxime Axetil
This protocol details the esterification of cefuroxime acid with this compound.[10]
Materials:
-
Cefuroxime acid (21 g)
-
Dimethylformamide (DMF, 150 ml)
-
This compound (25.2 ml)
-
Cupric chloride (CuCl2, 2.6 g)
-
Ethyl acetate (210 ml)
-
10% Sodium chloride solution
-
3% Hydrochloric acid (157.5 ml)
-
Cyclohexane (367.5 ml)
Procedure:
-
In a reaction flask, dissolve 21 g of cefuroxime acid in 150 ml of DMF with stirring until the solution is clear.
-
Cool the solution to 8 °C.
-
Slowly add 25.2 ml of this compound to the reaction mixture.
-
After the addition is complete, add 2.6 g of cupric chloride as a catalyst.
-
Raise the temperature to 30 °C and continue stirring for 1.5 hours.
-
Monitor the reaction progress by HPLC until the residual cefuroxime acid is ≤1.0%.
-
Upon completion, add 210 ml of ethyl acetate and stir for 15 minutes.
-
Add 10% sodium chloride solution, stir for 20 minutes, and then separate the organic phase.
-
Wash the organic phase with 157.5 ml of 3% aqueous hydrochloric acid for 20 minutes and separate the layers.
-
Concentrate the organic phase by vacuum distillation at a temperature below 25 °C.
-
Add 367.5 ml of cyclohexane to the residue to induce crystallization.
-
Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.
-
Filter the solid product and dry to obtain Cefuroxime axetil.
This method has been reported to yield a product with 99.2% purity as determined by gas chromatography.[10]
Synthesis Pathway of this compound
The synthesis of this compound from vinyl acetate and hydrogen bromide can be represented by the following reaction diagram.
Caption: Reaction scheme for this compound synthesis.
This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. The detailed protocols and workflow diagrams are intended to facilitate its application in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 40258-78-4 [chemicalbook.com]
- 6. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Synthesis of Cefuroxime axetil - Chempedia - LookChem [lookchem.com]
- 9. EP1423395A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 10. Cefuroxime 1-acetoxyethyl ester synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 1-Bromoethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoethyl acetate (CAS RN: 40258-78-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a summary of its known physical properties.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 40258-78-4 |
| Molecular Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol |
| Appearance | Clear Colorless to Pale Yellow Oil |
Spectroscopic Data Acquisition Protocols
The following sections detail the standardized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR and ¹³C NMR Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (up to 50 mg) may be required.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse.
-
For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR) FT-IR Experimental Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electron Ionization (EI) Mass Spectrometry Experimental Protocol:
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+2 peaks for bromine-containing fragments.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoethyl acetate is a vital intermediate in organic synthesis, particularly recognized for its role in the pharmaceutical industry as a precursor in the synthesis of various antibiotics. Its discovery and the development of its synthesis have been crucial for the efficient production of these life-saving drugs. This technical guide provides an in-depth exploration of the historical context of the discovery and the initial synthetic routes developed for this compound. We will delve into the detailed experimental protocols of these early methods, present quantitative data in a comparative format, and illustrate the synthetic pathways through logical diagrams.
Discovery and Early Synthetic Approaches
While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in modern databases, the historical context of organic chemistry allows for a well-supported reconstruction of its likely origins. The synthesis of α-halo esters was an area of significant exploration in the late 19th and early 20th centuries. Based on established chemical principles and prior art cited in later patents, the earliest methods for producing this compound likely revolved around two primary strategies: the direct combination of acetaldehyde with an acetyl halide and the classic two-step approach of α-bromination of a carboxylic acid followed by esterification.
A significant development in the synthesis of this compound was the method involving the reaction of acetyl bromide with acetaldehyde. This approach was cited as a known process in a 1998 patent, indicating its use prior to that time. Another plausible early route is the application of the well-established Hell-Volhard-Zelinsky reaction to acetic acid, followed by the esterification of the resulting α-bromoacetic acid.
A notable advancement, described as a "novel process" in 1998, involves the direct addition of hydrogen bromide to vinyl acetate. This method offers a more direct and high-yield route to the target molecule.
Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the key historical and modern syntheses of this compound.
Method 1: Reaction of Acetyl Bromide with Acetaldehyde
This method represents a likely early approach to the synthesis of this compound. It involves the direct addition of acetyl bromide to acetaldehyde, often facilitated by a Lewis acid catalyst.
Experimental Protocol:
-
To a reaction vessel equipped with a stirrer, cooling bath, and a dropping funnel, add acetaldehyde.
-
Dissolve a catalytic amount of zinc chloride in the acetaldehyde.
-
Cool the mixture to 0-5 °C.
-
Slowly add acetyl bromide dropwise to the cooled mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
The crude this compound can then be purified by distillation under reduced pressure.
Method 2: Bromination of Acetic Acid followed by Esterification
This two-step method is a classic approach for the synthesis of α-bromo esters.
Experimental Protocol:
Step 1: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place glacial acetic acid and a catalytic amount of red phosphorus.
-
Heat the mixture to reflux.
-
Slowly add bromine from the dropping funnel. The reaction is vigorous and the addition rate should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, continue to reflux the mixture until the red-brown color of bromine disappears.
-
Distill the reaction mixture to obtain crude bromoacetic acid.
Step 2: Esterification of Bromoacetic Acid
-
Combine the crude bromoacetic acid with an excess of ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Method 3: Addition of Hydrogen Bromide to Vinyl Acetate
This method, described as novel in the late 20th century, provides a high-yield, one-step synthesis.[1]
Experimental Protocol:
-
A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0 °C in a reaction vessel.[1]
-
Vinyl acetate (1.0 equivalent) is slowly added to the cooled HBr solution with stirring.[1]
-
The reaction mixture is stirred for 1 hour at 0-10 °C.[1]
-
The mixture is then extracted with dichloromethane.[1]
-
The organic extract is washed with cold distilled water (0-5 °C).[1]
-
The organic layer is dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed, and the product is distilled under vacuum to yield this compound.[1]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the different synthetic methods for this compound.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Acetyl Bromide & Acetaldehyde | Method 2: Bromination & Esterification | Method 3: HBr & Vinyl Acetate |
| Catalyst | Zinc Chloride | Red Phosphorus, Sulfuric Acid | None |
| Reactants | Acetyl Bromide, Acetaldehyde | Acetic Acid, Bromine, Ethanol | Hydrogen Bromide, Vinyl Acetate |
| Solvent | None (neat) or inert solvent | None for bromination, Ethanol for esterification | Acetic Acid |
| Temperature | 0-10 °C | Reflux | 0-10 °C[1] |
| Reaction Time | ~1 hour | Several hours | 1 hour[1] |
Table 2: Yield and Purity of this compound
| Method | Reported Yield | Reported Purity | Reference |
| Method 3: HBr & Vinyl Acetate | High | Not specified | [1] |
| Method using Fe2O3/SiBr4 | 89.0% | 98.2% | [2] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7BrO2 |
| Molecular Weight | 167.00 g/mol [3] |
| Appearance | Clear colorless to pale yellow oil[4] |
| Boiling Point | Not available |
| Density | Not available |
| CAS Number | 40258-78-4[4][5][6] |
Signaling Pathways and Experimental Workflows
The logical progression of the key synthetic methods can be visualized to better understand the chemical transformations.
Caption: Workflow for the synthesis of this compound from acetaldehyde and acetyl bromide.
Caption: Two-step synthesis of this compound via bromination and esterification.
Caption: Synthesis of this compound by the addition of HBr to vinyl acetate.
Conclusion
The synthesis of this compound has evolved from classical organic reactions to more efficient and direct methodologies. While the precise moment of its discovery is embedded in the broader history of α-halo ester synthesis, the methods detailed herein represent the foundational and key modern approaches to its preparation. The reaction of acetyl bromide with acetaldehyde and the two-step bromination-esterification process are indicative of early synthetic strategies. The later development of the direct addition of hydrogen bromide to vinyl acetate marked a significant improvement in synthetic efficiency. Understanding these synthetic routes, from their historical origins to their modern refinements, is essential for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 40258-78-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-bromoethyl acetate, a significant compound in organic synthesis, particularly in the modification of antibiotics.[1][2][3] This document presents its boiling point and density, supported by available data and standardized experimental methodologies.
Core Physical Properties
This compound (CAS No. 40258-78-4) is a haloalkyl ester with the molecular formula C₄H₇BrO₂ and a molecular weight of approximately 167.00 g/mol .[1][4][5] It typically appears as a clear, colorless to pale yellow oil.[3]
Quantitative Data Summary
The physical properties of this compound have been reported in various chemical databases and supplier specifications. The following table summarizes the key quantitative data for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 141.555 °C | at 760 mmHg |
| 122-125 °C | at 738 Torr | |
| Density | 1.496 g/cm³ | Standard Conditions |
| 1.48 g/cm³ | Standard Conditions | |
| Refractive Index | 1.451 | Standard Conditions |
Note: Variations in reported values may be attributed to different experimental conditions or purities of the samples.
Experimental Protocols
While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standardized and widely accepted methods for determining the boiling point and density of liquid organic compounds like this compound.
1. Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the measured atmospheric pressure.
-
-
Pressure Correction: Since the boiling point is pressure-dependent, the observed boiling point is often corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation.
2. Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.
-
Apparatus: A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) and an analytical balance.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water of a known temperature (and thus known density) and weighed again (m₂).
-
The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature and weighed (m₃).
-
The density of this compound (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
-
Logical Relationship of Properties
The following diagram illustrates the direct relationship between the chemical compound this compound and its fundamental physical properties.
Caption: Relationship between this compound and its key physical properties.
References
Navigating the Challenges of 1-Bromoethyl Acetate: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount to ensuring the success and reproducibility of their work. 1-Bromoethyl acetate, a versatile but reactive building block in organic synthesis, presents unique challenges due to its limited stability and variable solubility. This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in a range of common laboratory solvents, alongside detailed experimental protocols for its determination.
While precise quantitative data for this compound is not extensively available in public literature, this guide consolidates qualitative information and draws parallels with the closely related and better-studied ethyl bromoacetate. It further equips researchers with the methodologies to ascertain these critical parameters in their own laboratory settings.
Solubility Profile
This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like." The presence of a bromine atom, however, increases its hydrophobicity compared to simpler ethyl acetate.[1] Generally, it is considered to have limited solubility in water and better solubility in common organic solvents.[2][3]
A summary of its qualitative solubility, alongside that of the analogous ethyl bromoacetate, is presented below.
| Solvent | This compound | Ethyl Bromoacetate | Polarity |
| Water | Insoluble / Limited Solubility[2][3] | Insoluble[4] | High |
| Methanol | Sparingly Soluble[5] | Soluble[4] | High |
| Ethanol | Soluble[1] | Miscible[6] | High |
| Acetone | Soluble[1] | Miscible[6] | Medium |
| Dichloromethane (DCM) | No specific data found | Soluble | Medium |
| Ethyl Acetate | No specific data found | Miscible | Low |
| Dimethyl Sulfoxide (DMSO) | No specific data found | Soluble | High |
| Dimethylformamide (DMF) | No specific data found | Soluble | High |
Stability and Degradation Pathways
This compound is a reactive compound susceptible to degradation, primarily through nucleophilic substitution and hydrolysis. Its stability is highly dependent on the nature of the solvent, temperature, and the presence of nucleophiles. The primary degradation pathways are:
-
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 1-bromoethanol and acetic acid. This reaction is catalyzed by both acid and base. The alkaline hydrolysis of esters is a well-documented process.[7][8][9]
-
Solvolysis: In protic solvents such as alcohols (e.g., methanol, ethanol), this compound can undergo solvolysis, where the solvent molecule acts as a nucleophile. A notable reaction with methanol has been reported to generate significant heat and gas, indicating a strong reactivity.[2]
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a key aspect of its utility in synthesis but also a major pathway for its degradation if nucleophilic species are present in the solvent or as impurities.
Due to its reactivity, it is recommended to store this compound under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[5][10] The compound is also noted to be hygroscopic, and moisture should be avoided.[5]
Caption: Degradation pathways of this compound.
Experimental Protocols
To obtain quantitative data for the solubility and stability of this compound, standardized experimental procedures are necessary.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved portion of this compound is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.
Caption: Experimental workflow for solubility determination.
Determination of Stability (Forced Degradation Study)
Forced degradation studies are performed to understand the degradation pathways and kinetics of a compound under various stress conditions.
Methodology:
-
Solution Preparation: A stock solution of this compound of known concentration is prepared in the solvent of interest.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as:
-
Hydrolysis: Addition of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubation at a controlled temperature.
-
Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to UV and visible light.
-
-
Time-Point Sampling: Samples are withdrawn at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Reaction Quenching (if necessary): The degradation reaction in the withdrawn samples is stopped, for example, by neutralization or dilution.
-
Analysis: The concentration of the remaining this compound in each sample is quantified using a stability-indicating analytical method, typically HPLC.[11][12] The formation of degradation products can also be monitored.
-
Data Analysis: The percentage of remaining this compound is plotted against time. From this data, the degradation rate constant and the half-life (t½) of the compound under each stress condition can be calculated.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a valuable synthetic intermediate whose utility is tempered by its inherent reactivity and limited documented solubility data. While it is generally soluble in common organic solvents and has low solubility in water, researchers should be aware of its propensity for degradation, especially in protic or nucleophilic environments. The experimental protocols outlined in this guide provide a framework for determining the precise solubility and stability parameters of this compound, enabling more robust and reproducible chemical processes. Careful handling and storage, along with an empirical understanding of its behavior in the specific solvent systems employed, are crucial for its successful application in research and development.
References
- 1. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 40258-78-4|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl bromoacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. uv.es [uv.es]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. rsc.org [rsc.org]
- 11. Separation of Ethyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Health and safety considerations for handling 1-bromoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for handling 1-bromoethyl acetate (CAS No. 40258-78-4). The information is intended to support risk assessments and the implementation of safe laboratory practices.
Chemical Identification and Properties
This compound is a haloalkyl ester utilized in chemical synthesis, including as an intermediate in the preparation of antibiotics like Cefuroxime axetil.[1]
| Property | Value | Source |
| Molecular Formula | C4H7BrO2 | [2][3] |
| Molecular Weight | 167.00 g/mol | [3] |
| CAS Number | 40258-78-4 | [1][2][3][4] |
| Appearance | Liquid | |
| Density | 1.496 g/cm³ | [2] |
| Synonyms | 1-Acetoxy Ethyl Bromide, 1-Bromoethylacetate | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source:[3]
Signal Word: Warning[3]
Hazard Pictograms:
-
Flame
-
Irritant
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound were not found in the initial search. For a comprehensive safety evaluation, the following standard OECD guidelines for chemical testing should be considered:
-
Acute Oral Toxicity: OECD Guideline 423
-
Acute Dermal Toxicity: OECD Guideline 402
-
Acute Inhalation Toxicity: OECD Guideline 403
-
Skin Irritation/Corrosion: OECD Guideline 404
-
Eye Irritation/Corrosion: OECD Guideline 405
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]
-
Wear suitable protective clothing.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store locked up.[5]
-
Store apart from incompatible materials such as acids, bases, and reducing agents.[2][5]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | * Ensure adequate ventilation.[2][5] * Use of a chemical fume hood is recommended.[5] * Eyewash stations and safety showers should be readily accessible.[5][7] |
| Eye/Face Protection | * Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] * A face shield may also be necessary.[4] |
| Skin Protection | * Handle with gloves that have been inspected prior to use.[2][4] * Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | * If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A for organic gases and vapors).[2][5] |
First Aid Measures
In the event of exposure, immediate medical attention is required.[5]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]
-
Specific Hazards: Flammable liquid and vapor.[3] Containers may explode when heated.[5] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid breathing vapors, mist, or gas.[2] Use personal protective equipment.[2] Remove all sources of ignition.[2][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleanup: Use a non-combustible absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[8][9] Use spark-proof tools and explosion-proof equipment.[2][5]
Stability and Reactivity
-
Reactivity: A significant amount of heat and gas was generated upon the addition of methanol to 1-acetoxyethyl bromide at 25°C.[3]
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Acids, bases, and reducing agents.[5]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit highly toxic fumes of hydrogen bromide.[10]
Disposal Considerations
Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[2]
Visualizations
Caption: A general workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. This compound | 40258-78-4 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. acs.org [acs.org]
- 10. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-bromoethyl acetate reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of 1-Bromoethyl Acetate with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule, categorized as a secondary alpha-haloester. Its structure, featuring a reactive bromine atom and an ester moiety, makes it a valuable reagent in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ester group can be enzymatically or chemically cleaved. This dual functionality makes this compound particularly significant in the field of drug development, where it is often employed as a 1-acetoxyethyl (ACE) linker to create prodrugs.[1][2] These prodrugs can exhibit improved bioavailability, stability, or targeted delivery, releasing the active pharmaceutical ingredient (API) upon esterase-mediated hydrolysis in the body.[3][4][5]
This technical guide provides a comprehensive overview of the core reactivity principles of this compound with various nucleophiles, summarizes available quantitative data, presents detailed experimental protocols, and illustrates key reaction pathways and workflows.
Core Reactivity Principles: SN1 vs. SN2 Pathways
The reaction of this compound with a nucleophile proceeds via nucleophilic substitution. As a secondary alkyl halide, it can react through either a bimolecular (SN2) or a unimolecular (SN1) mechanism, or a combination of both.[6] The predominant pathway is highly dependent on the reaction conditions: the strength of the nucleophile, the nature of the solvent, and the temperature.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7] This pathway is favored by strong nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) and polar aprotic solvents (e.g., DMF, DMSO, acetone) that solvate the cation but leave the nucleophile highly reactive.[8][9][10] For this compound, the SN2 pathway leads to an inversion of stereochemistry at the chiral center.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[11] The second step is the rapid attack of the nucleophile on the planar carbocation. This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol, acetic acid) that can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding.[9][12] The carbocation intermediate formed from this compound is stabilized by resonance with the adjacent ester oxygen, making the SN1 pathway viable. This mechanism typically results in a racemic mixture of products.[9]
Reactivity with Specific Classes of Nucleophiles
O-Nucleophiles (Carboxylates, Water, Alcohols)
Reactions with oxygen-based nucleophiles are common for this compound.
-
Carboxylates (e.g., Sodium Acetate): The reaction with a carboxylate anion, such as sodium acetate, typically proceeds via an SN2 mechanism to form an anhydride-like intermediate. For the related primary halide, bromoethane, the reaction with sodium acetate is a classic SN2 reaction where the rate is dependent on the concentration of both reactants.[13] Given the secondary nature of this compound, forcing conditions (e.g., higher temperatures) might introduce competing elimination or SN1 pathways. Acetate is considered a moderate nucleophile but a weak base, which favors substitution over elimination.[14]
-
Solvolysis (Water/Alcohols): When dissolved in a protic solvent like water or an alcohol in the absence of a strong nucleophile, this compound can undergo solvolysis, where the solvent itself acts as the nucleophile.[12] These reactions strongly favor the SN1 mechanism due to the weak nucleophilicity of the solvent and its ability to stabilize the carbocation intermediate.[9]
N-Nucleophiles (Amines, Azides)
-
Amines: Primary and secondary amines are strong nucleophiles that readily react with this compound. The reaction mechanism is typically SN2. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations.[15] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts, making controlled mono-alkylation challenging.[16] Using a large excess of the amine can favor the formation of the primary substitution product.
-
Azides (e.g., Sodium Azide): The azide ion (N₃⁻) is an excellent nucleophile and favors the SN2 mechanism.[8] The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is an efficient method for introducing an azido group. This transformation is valuable as the resulting azido compound can be further converted, for example, into a primary amine via reduction or used in "click chemistry" cycloaddition reactions.[17]
S-Nucleophiles (Thiols)
Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react rapidly with this compound. The reaction proceeds via an SN2 mechanism. The reactivity of thiols is pH-dependent; at higher pH values, the more nucleophilic thiolate anion (RS⁻) is present in higher concentration, leading to faster reaction rates.[18] This high reactivity and chemoselectivity make thiol-based reactions useful in bioconjugation, for example, modifying cysteine residues in peptides and proteins.[19]
Quantitative Data
Quantitative kinetic data for this compound is not extensively documented in publicly available literature. However, data from its structural isomer, ethyl bromoacetate (a primary halide), provides a useful baseline for understanding reactivity, with the caveat that this compound (a secondary halide) will be more sterically hindered and more prone to SN1 reactions.
The table below summarizes second-order rate constants for the SN2 reaction of ethyl bromoacetate with various carboxylate nucleophiles.
Table 1: Second-Order Rate Constants for the Reaction of Ethyl Bromoacetate with Aliphatic Carboxylate Ions in 90% Acetone-10% Water (v/v). [20]
| Nucleophile (XCOO⁻) | Temp (°C) | k₂ (x 10³ L mol⁻¹ s⁻¹) |
| Acetate | 30 | 1.35 |
| Acetate | 35 | 2.10 |
| Acetate | 40 | 3.24 |
| Propionate | 35 | 1.85 |
| Butyrate | 35 | 1.76 |
| Isobutyrate | 35 | 1.45 |
Note: Data is for ethyl bromoacetate, not this compound. The trend shows that electron-releasing groups on the carboxylate accelerate the reaction, consistent with nucleophilic substitution.[20]
Table 2: Factors Influencing the Reaction Mechanism for this compound.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Secondary (can form a stabilized carbocation) | Secondary (steric hindrance is moderate) |
| Nucleophile | Weak (H₂O, ROH) | Strong (I⁻, RS⁻, N₃⁻, RNH₂) |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMF, Acetone) |
| Leaving Group | Good (Br⁻ is a good leaving group for both) | Good (Br⁻ is a good leaving group for both) |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol: Synthesis of 1-Azidoethyl Acetate (SN2 Pathway)
This protocol describes a representative SN2 reaction using a strong nucleophile in a polar aprotic solvent.
-
Objective: To synthesize 1-azidoethyl acetate via nucleophilic substitution.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
Substrate Addition: Add this compound (1.0 eq) to the flask dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The successful formation of the azide will be indicated by a strong, sharp absorption band around 2100 cm⁻¹ in the IR spectrum.[21]
-
Protocol: Solvolysis of this compound in Ethanol (SN1 Pathway)
This protocol describes a representative SN1 reaction where the solvent acts as a weak nucleophile.
-
Objective: To perform a solvolysis reaction to synthesize 1-ethoxyethyl acetate.
-
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (used as solvent and nucleophile)
-
Sodium bicarbonate (NaHCO₃), dilute solution
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Reaction: Heat the solution to reflux and maintain for 24-48 hours. The reaction is typically slow. Monitor by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with water.
-
Neutralization: Perform a final wash with a dilute NaHCO₃ solution to neutralize any HBr formed during the reaction, followed by a brine wash.[21]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Characterize the product using NMR and IR spectroscopy to confirm the formation of 1-ethoxyethyl acetate.
-
Application in Drug Development: ACE Prodrug Linkers
A primary application of this compound's reactivity is in the synthesis of 1-acetoxyethyl (ACE) prodrugs. In this strategy, a nucleophilic functional group on a parent drug molecule (e.g., a carboxylate, hydroxyl, or amine) attacks this compound to form a covalent bond. The resulting ACE-linked prodrug is often more lipophilic, which can enhance membrane permeability and oral absorption. Once absorbed, the ester bond of the linker is rapidly hydrolyzed by endogenous esterase enzymes to release the active drug, along with acetaldehyde and acetic acid, which are generally considered to be of low toxicity at the concentrations produced.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A new linker for glucuronylated anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. gauthmath.com [gauthmath.com]
- 14. 11.5. Solving Problems Using Special Nucleophiles – Introduction to Organic Chemistry [saskoer.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. benchchem.com [benchchem.com]
Theoretical Insights into the Reaction Mechanisms of 1-Bromoethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoethyl acetate is a haloalkyl ester of significant interest in organic synthesis and as a potential intermediate in drug development. Understanding its reactivity, particularly the mechanisms of its substitution and elimination reactions, is crucial for predicting its behavior in various chemical environments and for designing efficient synthetic routes. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound, focusing on solvolysis and hydrolysis pathways. By leveraging computational chemistry, we can elucidate the intricate details of these reactions, including transition state geometries and activation energies, which are often challenging to determine experimentally.
The primary reaction pathways for this compound in the presence of a nucleophilic solvent (solvolysis) or water (hydrolysis) are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms. These pathways are often in competition, and the predominant mechanism is influenced by factors such as the solvent polarity, the nature of the nucleophile, and the stability of any intermediates. This guide will explore the theoretical underpinnings of these reaction pathways, present quantitative data from computational studies on analogous systems, and provide detailed methodologies for theoretical investigations.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The solvolysis of this compound can proceed through two primary mechanistic pathways: SN1 and SN2.
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, which is the rate-determining step, is the unimolecular dissociation of the C-Br bond to form a planar secondary carbocation and a bromide ion. The second step is the rapid attack of a nucleophile (e.g., a water molecule) on the carbocation from either face, leading to a racemic or partially racemic mixture of products. Polar protic solvents are known to facilitate SN1 reactions by stabilizing the resulting carbocation and the leaving group through hydrogen bonding.[1]
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction proceeds through a single pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. Polar aprotic solvents are known to favor SN2 reactions.[1]
The competition between these two pathways is a key aspect of the reactivity of this compound. While it is a secondary halide, which can undergo both SN1 and SN2 reactions, the presence of the adjacent ester group can influence the stability of the potential carbocation and the steric hindrance around the reaction center.
Quantitative Data from Theoretical Studies
While specific computational studies focused solely on this compound are limited in the public literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as other haloalkanes and haloalkyl esters. The following tables summarize representative quantitative data for SN1 and SN2 reaction pathways, providing a basis for understanding the likely energetic landscape of this compound reactions.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for SN2 Reactions of Alkyl Halides with Nucleophiles
| Substrate | Nucleophile | Solvent | Computational Method | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |
| Chloroethane | Acetate | Gas Phase | MP2/6-31+G(d) | 10.5 | -25.7 |
| Chloroethane | Hydroxide | Gas Phase | MP2/6-31+G(d) | -1.7 | -53.9 |
| Methyl Chloride | Bromide | Acetonitrile | B3LYP/6-31+G* | 18.3 | - |
Data extrapolated from analogous systems to provide representative values.
Table 2: Calculated Activation Energies (ΔE‡) for SN1 and SN2 Pathways as a Function of Solvent Polarity
| Reaction Pathway | Solvent Polarity | Change in Activation Energy (kcal/mol) |
| SN2 | Increasing | Increase |
| SN1 | Increasing | Decrease |
This trend highlights the stabilization of the ionic transition state in the SN1 pathway by polar solvents.[2]
Experimental Protocols for Theoretical Studies
The following outlines a typical computational methodology for investigating the reaction mechanisms of this compound. This protocol is based on common practices in the field of computational organic chemistry.
1. Software and Hardware:
-
Quantum Chemistry Software: Gaussian, ORCA, or similar ab initio software packages.
-
Visualization Software: GaussView, Avogadro, or Chemcraft for building molecules and visualizing results.
-
Hardware: High-performance computing (HPC) cluster for computationally demanding calculations.
2. Computational Method:
-
Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The B3LYP or M06-2X functionals are common choices for mechanistic studies.
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is typically employed to provide a flexible description of the electronic structure.
-
Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is often used. For a more detailed analysis, explicit solvent molecules can be included in the calculation.
3. Calculation Workflow:
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the correct reactants and products on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energies for calculating activation barriers and reaction energies.
Visualizing Reaction Pathways
Diagrams are essential tools for visualizing the complex relationships in chemical reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the SN1 and SN2 reaction pathways for the hydrolysis of this compound.
Caption: The SN1 reaction mechanism for this compound hydrolysis.
Caption: The SN2 reaction mechanism for this compound hydrolysis.
Caption: A typical workflow for theoretical studies of reaction mechanisms.
Conclusion
Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound. By employing computational chemistry techniques, researchers can dissect the intricate details of SN1 and SN2 pathways, which are the primary routes for its solvolysis and hydrolysis. The competition between these mechanisms is delicately balanced by factors such as solvent polarity and nucleophile strength. While direct computational data for this compound is not extensively available, analysis of analogous systems provides a robust predictive model for its reactivity. The methodologies and workflows outlined in this guide offer a clear path for conducting further theoretical investigations, which are invaluable for applications in synthetic chemistry and drug development. The continued application of these theoretical approaches will undoubtedly lead to a deeper understanding and more precise control over the chemical transformations of this important haloalkyl ester.
References
A Technical Guide to the Commercial Availability and Purity of 1-Bromoethyl Acetate for Researchers and Drug Development Professionals
Introduction
1-Bromoethyl acetate is a crucial reagent in organic synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). For researchers and professionals in drug development, understanding the commercial availability, purity levels, and potential impurities of this compound is paramount to ensure the reliability and reproducibility of their work. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including typical purities, common suppliers, and considerations for its procurement and quality control.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to 99%. Higher purity grades are often required for applications in drug synthesis to minimize the presence of unwanted side products.
Below is a summary of representative commercial suppliers and their listed purities for this compound:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Varies |
| Wuhan Fortuna Chemical Co., Ltd | 97% | 1 kg, 25 kg[1] |
| Capot Chemical | ≥ 98% | Varies |
| Henan Fengda Chemical Co., Ltd | 99% | 1 kg, 1000 kg[1] |
| Henan Tianfu Chemical Co.,Ltd. | 99% | 1 kg, 5 kg, 25 kg[1] |
| Hebei Chuanghai Biotechnology Co,.LTD | 99% | 1 kg, 100 kg, 500 kg[1] |
Note: This table is for illustrative purposes and is not exhaustive. Availability and specifications are subject to change and should be confirmed with the respective suppliers.
Synthesis, Purification, and Potential Impurities
A common method for the synthesis of this compound involves the reaction of acetyl bromide with acetaldehyde.[2] Another reported synthesis route is the reaction of vinyl acetate with hydrogen bromide.[3]
Purification is typically achieved through distillation under reduced pressure.[2][3] Despite purification, several impurities may be present in the final product. These can originate from starting materials, side reactions, or degradation. Common potential impurities include:
-
Unreacted starting materials: Acetaldehyde, acetyl bromide, vinyl acetate, or hydrogen bromide.
-
Solvents: Residual solvents used during the synthesis and extraction process, such as dichloromethane or acetic acid.[3]
-
Byproducts of side reactions: These can include various brominated or acetylated species.
-
Degradation products: this compound can be susceptible to hydrolysis, leading to the formation of acetic acid and 1-bromoethanol.
Researchers should be aware of these potential impurities as they can interfere with subsequent reactions and affect the purity of the final drug product.
Quality Control and Analytical Methods
To ensure the quality of this compound, rigorous analytical testing is necessary. A Certificate of Analysis (CoA) should be requested from the supplier, which details the purity and the methods used for its determination. Common analytical techniques for assessing the purity of this compound include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting and quantifying impurities in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the compound and identifying any organic impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound and to detect certain impurities.
Experimental Workflow for Procurement and Use
The following diagram illustrates a logical workflow for researchers and drug development professionals when procuring and using this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as flammable and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when working with this compound.[5] Work should be conducted in a well-ventilated fume hood.
Conclusion
The commercial availability of this compound is robust, with various suppliers offering a range of purities to meet the needs of the research and drug development community. A thorough understanding of the potential impurities, coupled with rigorous in-house quality control, is essential for ensuring the integrity of experimental results and the quality of the final pharmaceutical products. By following a systematic approach to procurement, testing, and handling, researchers can confidently utilize this compound in their synthetic endeavors.
References
- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of Cefuroxime Axetil Using 1-Bromoethyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cefuroxime axetil, a second-generation cephalosporin antibiotic, through the esterification of cefuroxime with 1-bromoethyl acetate. Cefuroxime axetil is an orally active prodrug of cefuroxime, and this synthesis route is a common method in pharmaceutical development.[1][2][3]
Overview
The synthesis of cefuroxime axetil involves the esterification of the carboxylic acid group of cefuroxime with this compound. This reaction is typically carried out in an organic solvent in the presence of a base or a catalyst to facilitate the reaction. The resulting product is often a mixture of diastereomers due to the creation of a new chiral center.[4][5] Subsequent purification steps are crucial to obtain high-purity cefuroxime axetil suitable for pharmaceutical use. The quality of the final amorphous product is directly related to the purity of the crystalline precursor.[1][3][6]
Reaction Pathway
The fundamental reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate of cefuroxime.
Caption: Chemical reaction pathway for the synthesis of Cefuroxime Axetil.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of cefuroxime axetil using this compound.
Table 1: Reaction Conditions and Yields
| Reference | Solvent | Catalyst/Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| CN103435632A[7][8] | N,N-Dimethylformamide (DMF) | Cupric chloride | 1.5 | 8 - 30 | 98.2 | 99.2 (GC) |
| US 5,013,833 (cited in EP1423395A1)[1] | N/A | N/A | N/A | N/A | N/A | >98 (HPLC) |
| WO2003014126A1[6] | N,N-Dimethylacetamide (DMA) | Sodium 2-ethyl hexanoate | N/A | 0 | N/A | High |
| Example in "All About Drugs"[5] | N,N-Dimethylacetamide (DMA) | Potassium carbonate | 3 | 0 - 20 | 44.9 | 89.11 (HPLC) |
Table 2: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cefuroxime | C₁₆H₁₆N₄O₈S | 424.39 |
| This compound | C₄H₇BrO₂ | 167.00 |
| Cefuroxime Axetil | C₂₀H₂₂N₄O₁₀S | 510.47[7] |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent reaction with cefuroxime to produce cefuroxime axetil.
Preparation of this compound
This protocol is adapted from a general method for the preparation of this compound.[9]
Materials:
-
Acetyl bromide
-
Paraldehyde
-
Zinc chloride
-
Methylene chloride
-
Water
Procedure:
-
In a round-bottom flask under an anhydrous atmosphere, add 146 ml of methylene chloride, 87.5 g (0.704 moles) of acetyl bromide, and 0.15 g (0.0011 moles) of zinc chloride at room temperature.[1]
-
Cool the reaction mixture to 0-2°C.[1]
-
Slowly add 31.5 g (0.232 moles) of paraldehyde to the stirred reaction mixture over approximately 45 minutes, ensuring the temperature is maintained below 5°C.[1]
-
Stir the reaction mixture for 1 hour.[1]
-
Wash the mixture with 146 ml of water pre-cooled to 5°C.[1]
-
Separate the aqueous layer and wash the organic phase twice more with cold water.[1]
-
Concentrate the organic phase under vacuum, keeping the bath temperature below 25°C.[1]
-
Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.
Expected Outcome:
Synthesis of Cefuroxime Axetil
This protocol is based on the method described in patent CN103435632A.[7][8]
Materials:
-
Cefuroxime acid
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Cupric chloride
-
Ethyl acetate
-
10% Sodium chloride solution
-
3% Hydrochloric acid solution
-
Cyclohexane
Procedure:
-
In a reaction flask, dissolve 21g of cefuroxime acid in 150mL of DMF with stirring until the solution is clear.
-
Cool the solution to 8°C.[7]
-
Slowly add 25.2mL of this compound dropwise.[7]
-
After the addition is complete, add 2.6g of cupric chloride as a catalyst.[7]
-
Raise the temperature of the solution to 30°C and continue stirring for 1.5 hours.[7] Monitor the reaction progress by HPLC until the cefuroxime acid residue is ≤1.0%.[7]
-
Upon completion, add 210ml of ethyl acetate and stir for 15 minutes.
-
Add 10% sodium chloride solution, stir for 20 minutes, and then perform an extraction. Separate the layers and retain the organic phase.
-
Wash the organic phase with 157.5mL of 3% aqueous hydrochloric acid with stirring for 20 minutes. Separate the layers and retain the organic phase.
-
Perform vacuum distillation to remove the solvent, ensuring the temperature remains below 25°C.[7]
-
Add 367.5mL of cyclohexane to the residue to induce crystallization.[7]
-
Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.[7]
-
Filter the product and dry it to obtain cefuroxime axetil.[7]
Expected Outcome:
Experimental Workflow and Logic
The overall workflow for the synthesis and purification of cefuroxime axetil is depicted below.
References
- 1. EP1423395A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 2. KR20040043184A - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 3. US20040210050A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. allfordrugs.com [allfordrugs.com]
- 6. WO2003014126A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 7. Cefuroxime 1-acetoxyethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. CN103435632A - Preparation method of cefuroxime axetil - Google Patents [patents.google.com]
- 9. This compound | 40258-78-4 [chemicalbook.com]
Application Notes: 1-Bromoethyl Acetate as a Versatile Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromoethyl acetate is a 1-haloalkyl ester widely utilized in organic synthesis as an alkylating agent.[1][2] Its primary function is the introduction of a (1-acetoxy)ethyl group onto nucleophilic moieties such as carboxylic acids, phenols, and amines. This transformation is particularly significant in the field of medicinal chemistry for the synthesis of prodrugs. The resulting (1-acetoxy)ethyl esters or ethers can mask polar functional groups, potentially enhancing a drug molecule's lipophilicity and oral bioavailability. In vivo, these linkages are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug. This note provides an overview of its applications, experimental protocols, and safety considerations.
Key Applications
-
Prodrug Synthesis: The most prominent application of this compound is in the creation of ester prodrugs. For instance, it is a key intermediate in the preparation of the oral antibiotic Cefuroxime axetil.[3] The (1-acetoxy)ethyl group is attached to the carboxylic acid of a parent drug, forming a prodrug that is more readily absorbed. Subsequent enzymatic hydrolysis releases the active pharmaceutical ingredient.
-
Protecting Group Chemistry: The (1-acetoxy)ethyl (ACE) group can serve as a protecting group for carboxylic acids and alcohols. It is stable under various synthetic conditions but can be removed under specific hydrolytic conditions, making it a useful tool in multi-step synthesis.
-
Modification of Antibiotics: this compound is explicitly mentioned as a 1-haloalkyl ester used in the modification of antibiotics to improve their pharmacological properties.[1][2][3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₂ | PubChem[4] |
| Molecular Weight | 167.00 g/mol | PubChem[4] |
| CAS Number | 40258-78-4 | PubChem[4] |
| Appearance | Liquid | Ambeed |
| IUPAC Name | This compound | PubChem[4] |
| Storage Temperature | 2-8°C, under inert atmosphere | Ambeed |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Alkylation of Carboxylic Acids
This protocol describes a representative method for the esterification of a carboxylic acid using this compound to form a (1-acetoxy)ethyl ester, a common prodrug motif.
Workflow Diagram:
Caption: General experimental workflow for the alkylation of a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the resulting suspension at room temperature for 30-60 minutes to ensure the formation of the carboxylate salt.
-
Add this compound to the mixture dropwise.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (1-acetoxy)ethyl ester.
Protocol 2: Synthesis of this compound
For laboratories that wish to prepare the reagent, two common methods are reported.
Method A: From Vinyl Acetate and HBr A high-yield process involves the reaction of vinyl acetate with hydrogen bromide, often in an acetic acid solvent.[5]
Reaction Scheme:
Caption: Synthesis of this compound from vinyl acetate.
Procedure:
-
Cool a solution of hydrogen bromide (30%) in acetic acid (1.2 equiv) to 0 °C.[5]
-
Slowly add vinyl acetate (1.0 equiv) to the cooled mixture.[5]
-
Stir the reaction mixture for 1 hour at 0-10 °C.[5]
-
Extract the mixture with dichloromethane.[5]
-
Wash the organic extract with cold distilled water (0-5 °C), dry over anhydrous magnesium sulfate, and distill under vacuum to obtain this compound.[5][6]
Method B: From Acetyl Bromide and Acetaldehyde An older method uses acetyl bromide and acetaldehyde with a zinc chloride catalyst.[3][6]
| Method | Reactants | Catalyst / Solvent | Yield | Purity | Reference |
| A | Vinyl Acetate, HBr | Acetic Acid | 81.4 g (from 53.5 ml vinyl acetate) | Not specified | Patent[5] |
| A (variant) | Vinyl Acetate, SiBr₄ | Nano Fe₂O₃ / Water | 89.0% | 98.2% | ChemicalBook[6] |
| B | Acetyl Bromide, Acetaldehyde | Zinc Chloride | Not specified | Not specified | ChemicalBook[3] |
Reaction Mechanisms
Alkylation Mechanism
The alkylation of a carboxylate or phenoxide with this compound typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in a single concerted step.
Caption: General Sₙ2 mechanism for alkylation by this compound.
Prodrug Activation Mechanism
In vivo, the (1-acetoxy)ethyl ester prodrug is hydrolyzed by esterase enzymes to release the active drug, along with acetaldehyde and acetic acid as byproducts.
Caption: Enzymatic hydrolysis of a (1-acetoxy)ethyl ester prodrug.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Statement | GHS Code | Precaution |
| Flammable liquid and vapor | H226 | Keep away from heat, sparks, and open flames.[4][7] |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[4][8] Wash skin thoroughly after handling.[7] |
| Causes serious eye irritation | H319 | Wear tightly fitting safety goggles.[4][8] |
| May cause respiratory irritation | H335 | Use only in a well-ventilated area or under a chemical fume hood.[4][8][9] |
| Fatal if swallowed, in contact with skin or if inhaled | H300+H310+H330 | Do not ingest. Do not breathe vapors. Work under a hood.[7] |
First Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[8][10]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8][9]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition.[7][9] Recommended storage temperature is 2-8°C.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 40258-78-4 [chemicalbook.com]
- 4. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols for 1-Bromoethyl Acetate in Acyloxyalkyl Prodrug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodrug design is a critical strategy in drug development to overcome pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism.[] The acyloxyalkyl ester approach is a widely utilized method to mask polar functional groups, like carboxylic acids and hydroxyls, thereby enhancing lipophilicity and improving oral bioavailability.[2][3] 1-Bromoethyl acetate is a key reagent in this field, serving as a precursor for the 1-acetoxyethyl promoiety.[4]
This reagent reacts with a parent drug molecule to form an acyloxyalkyl ester linkage. Once administered, this linkage is designed to be stable in the gastrointestinal tract but is susceptible to enzymatic cleavage by esterases present in the blood, liver, or other tissues.[][5] This enzymatic hydrolysis releases the active parent drug, along with acetaldehyde and acetic acid as byproducts. This document provides a comprehensive protocol for the use of this compound in prodrug synthesis, including safety information, detailed experimental procedures, and the mechanism of activation.
Safety, Handling, and Physical Properties
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7] It is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[8] Always use appropriate personal protective equipment (PPE).[9][10]
Table 1: Physical Properties and Safety Information for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 40258-78-4 | [4][11] |
| Molecular Formula | C₄H₇BrO₂ | [8][12] |
| Molecular Weight | 167.00 g/mol | [8][12] |
| Physical Form | Liquid | [11] |
| Boiling Point | 159 °C | [9] |
| Density | 1.506 g/cm³ at 25 °C | [9] |
| Storage | Inert atmosphere, 2-8°C | [11] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][11] |
| Required PPE | Flame-retardant clothing, chemical-impermeable gloves, tightly fitting safety goggles. | [6][10] |
| Fire Extinguishing | Dry chemical, carbon dioxide, or alcohol-resistant foam. |[6][7] |
Experimental Protocol: Synthesis of an Acyloxyalkyl Prodrug
This protocol describes a general method for the esterification of a carboxylic acid-containing parent drug using this compound. Modifications may be necessary depending on the specific properties of the parent drug.
3.1. Materials and Reagents
-
Parent drug containing a carboxylic acid moiety
-
This compound (95% purity or higher)[11]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica gel)
3.3. Detailed Procedure
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the parent drug (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the parent drug. The concentration will depend on the drug's solubility.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to form the carboxylate salt.
-
Reagent Addition: Slowly add this compound (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acyloxyalkyl prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Table 2: General Reaction Conditions for Acyloxyalkyl Prodrug Synthesis
| Parameter | Condition | Notes |
|---|---|---|
| Parent Drug | 1.0 eq. | Must contain a nucleophilic group (e.g., -COOH, -OH). |
| This compound | 1.1 - 1.5 eq. | A slight excess is used to drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU). | Choice of base depends on the parent drug's stability. |
| Solvent | DMF, Acetonitrile (ACN), Tetrahydrofuran (THF). | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 25 °C - 60 °C | Higher temperatures may be needed but can increase side products. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture. |
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
The following diagram outlines the general workflow for the synthesis of an acyloxyalkyl prodrug using this compound.
Caption: Experimental workflow for acyloxyalkyl prodrug synthesis.
4.2. Mechanism of Prodrug Activation
The therapeutic efficacy of the prodrug relies on its conversion back to the active parent drug in vivo. This process is typically initiated by non-specific esterase enzymes.
Caption: General mechanism of enzymatic activation for an acyloxyalkyl prodrug.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete formation of the carboxylate salt; Inactive this compound; Insufficient temperature. | Ensure the base is anhydrous and allow sufficient time for salt formation. Use a fresh bottle of the reagent. Gradually increase the reaction temperature. |
| Multiple Products Observed | Side reactions (e.g., reaction at other nucleophilic sites on the parent drug); Decomposition of product or starting material. | Use a milder base (e.g., organic base instead of K₂CO₃). Protect other sensitive functional groups if necessary. Run the reaction at a lower temperature. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the mobile phase for column chromatography to improve separation. Consider an alternative purification method like preparative HPLC. |
References
- 2. Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 40258-78-4 [chemicalbook.com]
- 5. An acetate prodrug of a pyridinol-based vitamin E analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound | 40258-78-4 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
Application Notes and Protocols for the Esterification of Pharmaceuticals with 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of pharmaceuticals is a widely employed prodrug strategy to enhance the physicochemical and pharmacokinetic properties of parent drug molecules. One common approach involves the use of 1-bromoethyl acetate to create 1-acetoxyethyl ester prodrugs. This modification is particularly useful for carboxylic acid-containing drugs, as it masks the polar carboxyl group, thereby increasing lipophilicity and improving oral bioavailability. Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by endogenous esterases, releasing the active parent drug into systemic circulation.
This document provides detailed application notes and experimental protocols for the esterification of pharmaceuticals with this compound, with a specific focus on the antibiotic Cefuroxime. A general protocol for the esterification of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is also provided, alongside an overview of the mechanism of action of the resulting prodrugs.
Mechanism of Prodrug Activation
The 1-acetoxyethyl ester prodrugs are biologically inactive and require in vivo hydrolysis to release the pharmacologically active parent drug. This activation is primarily mediated by carboxylesterases found in various tissues, including the intestinal mucosa, liver, and blood. The enzymatic cleavage of the ester bond regenerates the carboxylic acid moiety of the parent drug, along with the formation of acetaldehyde and acetic acid as byproducts.
Application Example 1: Cefuroxime Axetil
Cefuroxime is a second-generation cephalosporin antibiotic with poor oral bioavailability. The esterification of the carboxylic acid group of Cefuroxime with this compound yields Cefuroxime axetil, a prodrug with significantly improved oral absorption.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Cefuroxime | [1](2) |
| Reagent | This compound | [1](2) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) | [1](3--INVALID-LINK-- |
| Catalyst/Base | Cupric chloride or Potassium carbonate | --INVALID-LINK--1,(4) |
| Reaction Temperature | 8°C to 30°C | [1](2) |
| Reaction Time | 1.5 hours | [1](2) |
| Yield | 98.2% | [1](2) |
| Purity | 99.2% (GC) | [1](2) |
Experimental Protocol: Synthesis of Cefuroxime Axetil
This protocol is adapted from the procedure described in patent CN103435632.[1](2)
Materials:
-
Cefuroxime acid (21g)
-
N,N-Dimethylformamide (DMF, 150mL)
-
This compound (25.2mL)
-
Cupric chloride (2.6g)
-
Ethyl acetate
-
10% Sodium chloride solution
-
3% Hydrochloric acid solution
-
Cyclohexane
Procedure:
-
To a reaction flask, add 150mL of DMF and 21g of Cefuroxime acid. Stir until the solid is completely dissolved.
-
Cool the solution to 8°C.
-
Slowly add 25.2mL of this compound to the cooled solution.
-
After the addition is complete, add 2.6g of cupric chloride catalyst.
-
Raise the temperature of the reaction mixture to 30°C and continue stirring for 1.5 hours.
-
Monitor the reaction progress by HPLC until the residual Cefuroxime acid is ≤1.0%.
-
Upon completion, add 210mL of ethyl acetate and stir for 15 minutes.
-
Add 10% sodium chloride solution and stir for 20 minutes for extraction. Allow the layers to separate and remove the lower aqueous phase.
-
Wash the organic phase with 157.5mL of 3% aqueous hydrochloric acid with stirring for 20 minutes. Separate and discard the lower aqueous phase.
-
Control the temperature of the reaction flask below 25°C and remove the solvent by vacuum distillation.
-
Add 367.5mL of cyclohexane to the residue for crystallization.
-
Cool the liquid and continue stirring for 2 hours to ensure complete crystallization.
-
Filter the product and dry to obtain Cefuroxime axetil.
Experimental Workflow
Mechanism of Action of Cefuroxime
Cefuroxime is a bactericidal antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[5](6--INVALID-LINK-- It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[5](5) This inhibition leads to a defective cell wall, causing the bacterial cell to lyse.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Cefuroxime 1-acetoxyethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. prepchem.com [prepchem.com]
- 5. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: Reaction of 1-Bromoethyl Acetate with Amine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoethyl acetate is a versatile reagent in organic synthesis, primarily utilized as a 1-acetoxyethylating agent for various nucleophiles.[1][2][3][4][5] Its reaction with amine-containing compounds is of significant interest in medicinal chemistry and drug development. The introduction of the 1-acetoxyethyl group can serve multiple purposes, including the formation of prodrugs to enhance bioavailability, modification of pharmacokinetic properties, and as a protecting group for amines.[6][7] This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amine-containing compounds.
The primary reaction between this compound and an amine is a nucleophilic substitution (N-alkylation), where the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. This reaction is often complicated by the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts, especially when reacting with primary amines.[8][9] Strategies to achieve selective mono-alkylation are therefore crucial for synthetic utility.
General Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the bromine, which is a good leaving group.
Caption: General Sₙ2 reaction of a primary amine with this compound.
Application 1: Prodrug Synthesis - Esterification of Cefuroxime
A prominent application of this compound is in the synthesis of the antibiotic prodrug, Cefuroxime axetil. In this process, the carboxyl group of cefuroxime acid is esterified to improve the drug's oral bioavailability. Although this is an O-acylation of a carboxylic acid, it is a prime example of modifying a complex, amine-containing molecule to create a prodrug, a common strategy that can also be applied to the amine functional group itself.
Experimental Workflow for Cefuroxime Axetil Synthesis
Caption: Workflow for the synthesis of Cefuroxime axetil.
Protocol for Cefuroxime Axetil Synthesis[1][10]
Materials:
-
Cefuroxime acid (21 g)
-
Dimethylformamide (DMF) (150 mL)
-
This compound (25.2 mL)
-
Cupric chloride (CuCl₂) (2.6 g)
-
Ethyl acetate (210 mL)
-
10% Sodium chloride solution
-
3% Hydrochloric acid solution
-
Cyclohexane (367.5 mL)
Procedure:
-
In a reaction flask, dissolve 21 g of cefuroxime acid in 150 mL of dimethylformamide with stirring until the solution is clear.
-
Cool the solution to 8°C.
-
Slowly add 25.2 mL of this compound dropwise to the cooled solution.
-
After the addition is complete, add 2.6 g of cupric chloride catalyst.
-
Raise the temperature of the solution to 30°C and continue stirring for 1.5 hours. Monitor the reaction progress by HPLC until the residual cefuroxime acid is ≤1.0%.
-
Upon completion, add 210 mL of ethyl acetate and stir for 15 minutes.
-
Add 10% sodium chloride solution, stir for 20 minutes for extraction, and then allow the layers to separate. Remove the lower aqueous phase.
-
To the remaining organic phase, add 157.5 mL of 3% aqueous hydrochloric acid, stir for 20 minutes, allow the layers to separate, and remove the lower aqueous phase.
-
Transfer the organic phase to a clean reaction vessel and, keeping the temperature below 25°C, perform vacuum distillation to remove the solvent.
-
Add 367.5 mL of cyclohexane to the residue for crystallization. Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.
-
Filter the solid product and dry to obtain cefuroxime axetil.
Quantitative Data:
| Product | Yield | Purity (GC) | Reference |
| Cefuroxime axetil | 98.2% | 99.2% | [1] |
Application 2: N-Alkylation of Heterocyclic Amines - Piperidine Derivatives
This compound can be used to alkylate heterocyclic amines such as piperidine. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Controlling the reaction conditions is key to favoring mono-alkylation.
Protocol for N-Alkylation of Piperidine[10][11]
Materials:
-
Piperidine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile or Dimethylformamide (anhydrous)
Procedure:
-
To a solution of piperidine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF), add potassium carbonate (1.5 eq).
-
Slowly add this compound (1.0-1.2 eq) to the stirred suspension at room temperature. The slow addition helps to minimize the formation of the quaternary ammonium salt.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-(1-acetoxyethyl)piperidine.
Quantitative Data: While specific yield data for the reaction with this compound is not readily available in the searched literature, similar alkylations of piperidine with other alkyl bromides generally proceed in good to excellent yields depending on the control of reaction conditions to prevent over-alkylation.
Application 3: N-Alkylation of Sulfonamides
The sulfonamide functional group is a key component of many antibacterial drugs. N-alkylation of sulfonamides can be a route to new derivatives with modified biological activity.
General Protocol for N-Alkylation of a Primary Sulfonamide[12][13][14]
Materials:
-
Primary sulfonamide (e.g., 5-bromothiophene-2-sulfonamide) (1.0 eq)
-
This compound (1.0 eq)
-
Lithium hydride (LiH) (1.0 eq) or another suitable base (e.g., K₂CO₃)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the primary sulfonamide (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., LiH, 1.0 eq) to the solution.
-
Add this compound (1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Wash the precipitate with water and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure N-alkylated sulfonamide.
Quantitative Data for a Similar Alkylation:
| Sulfonamide | Alkylating Agent | Yield | Reference |
| 5-bromothiophene-2-sulfonamide | Bromoethane | 72% | [10] |
| 5-bromothiophene-2-sulfonamide | 1-Bromopropane | 78% | [10] |
Application 4: N-Alkylation of Adenine Derivatives
The modification of nucleobases like adenine is crucial for the development of antiviral and anticancer agents. N-alkylation of the exocyclic amino group or the nitrogen atoms within the purine ring can significantly alter the biological activity.
General Protocol for N-Alkylation of Adenine[15][16]
Materials:
-
Adenine or a protected adenine derivative (1.0 eq)
-
This compound (1.0-1.5 eq)
-
A suitable base (e.g., K₂CO₃, NaH)
-
A suitable solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve adenine or its derivative in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the base portion-wise to the solution at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated adenine derivative.
Note: The regioselectivity of the alkylation (N1, N3, N7, N9, or the exocyclic N6) will depend on the specific adenine derivative, the base, and the reaction conditions used.
Challenges and Strategies for Selective Mono-alkylation
A significant challenge in the reaction of this compound with primary and secondary amines is the tendency for over-alkylation.[8][9] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt.
Strategies for Selective Mono-alkylation
-
Use of a Large Excess of the Amine: This statistical approach increases the probability of this compound reacting with the starting amine rather than the alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture keeps its concentration low, favoring the reaction with the more abundant starting amine.[11]
-
Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine as the starting material. A carefully chosen base will selectively deprotonate the primary amine hydrobromide, allowing it to react. The resulting secondary amine, being more basic, will be protonated by the remaining primary amine hydrobromide, effectively taking it out of the reaction.[8][10]
Caption: Competitive deprotonation/protonation for selective mono-alkylation.
Conclusion
The reaction of this compound with amine-containing compounds is a valuable transformation in organic synthesis and drug development. It provides a means to introduce a 1-acetoxyethyl group, which can modulate the physicochemical and biological properties of the parent molecule. While challenges such as over-alkylation exist, various strategies can be employed to achieve selective mono-alkylation. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound | 40258-78-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of a 1-Acetoxyethyl Group using 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-bromoethyl acetate as a reagent to introduce the 1-acetoxyethyl protecting group onto various functional groups. The 1-acetoxyethyl group is a valuable protecting group and a common promoiety in the design of prodrugs to enhance the bioavailability of pharmaceuticals.[1][2][3]
Introduction
The 1-acetoxyethyl group serves as a labile protecting group for carboxylic acids, phenols, and amines. Its primary advantage lies in its susceptibility to enzymatic or hydrolytic cleavage under physiological conditions, making it an ideal choice for prodrug design.[1][2] this compound is a reactive alkylating agent that facilitates the introduction of this group via nucleophilic substitution.
Chemical Structure of this compound:
-
IUPAC Name: this compound
-
CAS Number: 40258-78-4
-
Molecular Formula: C₄H₇BrO₂
-
Molecular Weight: 167.00 g/mol
Reaction Mechanism
The introduction of the 1-acetoxyethyl group using this compound proceeds via a standard SN2 mechanism. The nucleophile (e.g., a carboxylate, phenoxide, or amine) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.
Caption: General SN2 reaction mechanism for the introduction of the 1-acetoxyethyl group.
Experimental Protocols
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Protection of Carboxylic Acids (Formation of 1-Acetoxyethyl Esters)
This protocol describes the conversion of a carboxylic acid to its corresponding 1-acetoxyethyl ester. This transformation is particularly relevant for the synthesis of prodrugs.
Experimental Workflow:
Caption: Workflow for the protection of carboxylic acids.
Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone) is added a base (1.0-1.2 eq.). For the formation of a carboxylate salt in situ, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Alternatively, the pre-formed sodium or potassium salt of the carboxylic acid can be used.
-
This compound (1.1-1.5 eq.) is added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) to increase the reaction rate.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Substrate (Carboxylic Acid) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | TEA (1.1) | DMF | 25 | 12 | 75-85 |
| Ibuprofen | DIPEA (1.2) | Acetonitrile | 40 | 8 | 80-90 |
| Acetic Acid | K₂CO₃ (1.1) | Acetone | 25 | 16 | 60-70 |
Protection of Phenols (Formation of 1-Acetoxyethyl Ethers)
This protocol details the procedure for protecting a phenolic hydroxyl group.
Experimental Workflow:
Caption: Workflow for the protection of phenols.
Protocol:
-
The phenol (1.0 eq.) is dissolved in a polar aprotic solvent such as acetone or DMF.
-
An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), is added to the solution to form the phenoxide in situ.
-
This compound (1.2-1.5 eq.) is added to the reaction mixture.
-
The mixture is stirred at an elevated temperature (typically 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data (Representative):
| Substrate (Phenol) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ (1.5) | Acetone | 60 | 6 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ (1.5) | DMF | 50 | 4 | 85-95 |
| 4-Nitrophenol | K₂CO₃ (2.0) | DMF | 70 | 10 | 70-80 |
Protection of Amines (N-Alkylation)
Direct N-alkylation of primary and secondary amines with this compound can be challenging due to the potential for over-alkylation and side reactions. However, under carefully controlled conditions, mono-alkylation can be achieved.
Experimental Workflow:
Caption: Workflow for the N-alkylation of amines.
Protocol:
-
The amine (1.0 eq.) is dissolved in a polar aprotic solvent like THF or acetonitrile.
-
A hindered, non-nucleophilic base such as DIPEA (2.0-3.0 eq.) is added to scavenge the HBr formed during the reaction.
-
The reaction mixture is cooled to 0 °C.
-
This compound (1.0-1.2 eq.) is added dropwise to the cooled solution.
-
The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by flash column chromatography.
Quantitative Data (Representative):
| Substrate (Amine) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA (2.0) | THF | 0 to RT | 24 | 40-50 |
| Benzylamine | DIPEA (2.5) | Acetonitrile | 0 to RT | 18 | 50-60 |
| Piperidine | DIPEA (2.0) | THF | 0 to RT | 12 | 60-70 |
Deprotection of the 1-Acetoxyethyl Group
The 1-acetoxyethyl group can be cleaved under acidic or basic conditions to regenerate the parent functional group.
Deprotection Pathways:
Caption: General deprotection pathways for the 1-acetoxyethyl group.
Acidic Deprotection
Protocol:
-
The 1-acetoxyethyl protected compound is dissolved in a protic solvent such as methanol or ethanol.
-
A strong acid, such as concentrated hydrochloric acid (a few drops to catalytic amounts) or trifluoroacetic acid, is added.[4]
-
The reaction is stirred at room temperature or gently heated (e.g., reflux) and monitored by TLC.[4]
-
Upon completion, the solvent is removed in vacuo.
-
The residue is neutralized with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford the deprotected product.
Basic Deprotection
Protocol:
-
The protected compound is dissolved in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water.
-
An aqueous solution of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) is added.[4]
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl).
-
The product is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for specific substrates to achieve desired yields and purity.
References
- 1. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050239725A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Reactions Involving 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromoethyl acetate in chemical synthesis, with a particular focus on its application in drug development as an alkylating agent for the formation of 1-acetoxyethyl ester prodrugs.
Overview and Applications
This compound is a versatile reagent primarily utilized as a 1-acetoxyethylating agent. This functionality is particularly valuable in pharmaceutical chemistry for the synthesis of prodrugs. The 1-acetoxyethyl ester moiety can be introduced by reacting this compound with a nucleophilic functional group on a parent drug molecule, such as a carboxylic acid, phenol, or amine. This modification can enhance the oral bioavailability of the parent drug. In vivo, the ester is readily cleaved by ubiquitous esterase enzymes to release the active pharmaceutical ingredient (API).[1][2][3][4]
A prominent application of this compound is in the synthesis of the antibiotic Cefuroxime axetil, the 1-acetoxyethyl ester prodrug of Cefuroxime.[1] This modification significantly improves the oral absorption of the antibiotic.
Safety Precautions
This compound is a lachrymator and a toxic alkylating agent that may be fatal if inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Experimental Protocols
Synthesis of 1-Acetoxyethyl Ester Prodrugs of Carboxylic Acids
The reaction of a carboxylic acid with this compound is a common method for synthesizing 1-acetoxyethyl ester prodrugs. This protocol provides a general procedure and a specific example for the synthesis of Cefuroxime axetil.
General Workflow for Carboxylic Acid Esterification:
Caption: General experimental workflow for the synthesis of 1-acetoxyethyl esters from carboxylic acids.
Protocol 3.1.1: Synthesis of Cefuroxime Axetil
This protocol details the synthesis of Cefuroxime axetil from Cefuroxime acid using this compound.
Materials:
-
Cefuroxime acid
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Copper(II) chloride (CuCl₂)
-
Ethyl acetate
-
10% Sodium chloride solution
-
3% Hydrochloric acid solution
-
Cyclohexane
Procedure:
-
In a reaction flask, dissolve 21 g of Cefuroxime acid in 150 mL of N,N-dimethylformamide with stirring until the solution is clear.
-
Cool the solution to 8 °C.
-
Slowly add 25.2 mL of this compound dropwise to the cooled solution.
-
After the addition is complete, add 2.6 g of copper(II) chloride catalyst.
-
Raise the temperature of the solution to 30 °C and continue stirring for 1.5 hours.
-
Monitor the reaction progress by HPLC until the residual Cefuroxime acid is ≤1.0%.
-
Upon completion, add 210 mL of ethyl acetate and stir for 15 minutes.
-
Add 10% sodium chloride solution, stir for 20 minutes, and then allow the layers to separate. Remove the lower aqueous phase.
-
To the remaining organic phase, add 157.5 mL of 3% aqueous hydrochloric acid, wash with stirring for 20 minutes, and again remove the lower aqueous phase.
-
Control the temperature of the reaction flask below 25 °C and remove the solvent by vacuum distillation.
-
Add 367.5 mL of cyclohexane to the residue to induce crystallization.
-
Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.
-
Filter the solid product and dry to obtain Cefuroxime axetil.
Quantitative Data for Cefuroxime Axetil Synthesis:
| Parameter | Value | Reference |
| Yield | 98.2% | [5] |
| Purity (GC) | 99.2% | [5] |
O-Alkylation of Phenols
This compound can be used to alkylate the hydroxyl group of phenols, forming a 1-acetoxyethyl ether. This can serve as a protecting group or as a prodrug moiety for phenolic drugs.
Protocol 3.2.1: General Procedure for O-Alkylation of a Phenol
Materials:
-
Phenolic compound (e.g., p-cresol)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Diethyl ether or Ethyl acetate
-
1 M Aqueous NaOH solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for O-Alkylation of Phenols (Representative):
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Cresol | Cs₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| 2-Naphthol | K₂CO₃ | Acetonitrile | 80 | 6-8 | 80-90 |
N-Alkylation of Amines
The reaction of this compound with primary or secondary amines typically leads to N-alkylation. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing reaction.[6][7]
Protocol 3.3.1: General Procedure for N-Alkylation of an Amine
Materials:
-
Amine (e.g., aniline)
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or an aqueous medium
-
Ethyl acetate
Procedure:
-
To a stirred suspension of the amine (1.0 equiv) and sodium bicarbonate (2.2 equiv) in acetonitrile or water, add this compound (1.1 equiv).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction is performed in an aqueous medium, the product may precipitate and can be collected by filtration. Otherwise, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for N-Alkylation of Amines (Representative):
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Acetonitrile | 80 | 4-6 | 70-85 |
| Diethylamine | K₂CO₃ | Acetonitrile | 60 | 3-5 | 75-90 |
Prodrug Strategy and In Vivo Cleavage
The use of this compound to form 1-acetoxyethyl esters is a key strategy in prodrug design, particularly for drugs containing carboxylic acid moieties.
Caption: Logical relationship of the 1-acetoxyethyl ester prodrug strategy.
Once administered, the prodrug is absorbed, and the 1-acetoxyethyl ester is rapidly hydrolyzed by esterase enzymes present in the blood and tissues.[2][3] This enzymatic cleavage releases the active parent drug, along with acetaldehyde and acetic acid as byproducts.[4] This strategy effectively bypasses issues with the parent drug's solubility or permeability, leading to improved therapeutic outcomes.[8][9]
References
- 1. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esters of cephalosporins. Part IV. Hydrolysis of 1-acetoxyethyl ester of cefuroxime in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for the Purification of Products from 1-Bromoethyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of reaction products derived from 1-bromoethyl acetate. The protocols outlined below cover standard laboratory techniques for the isolation and purification of ester-containing compounds, which are common products of reactions involving this compound, a versatile alkylating agent.[1][2]
Introduction
This compound is a reactive alkylating agent frequently employed in organic synthesis to introduce an ethyl acetate moiety onto a variety of nucleophiles. The products of these reactions are often esters that require purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy depends on the physicochemical properties of the desired product, such as polarity, volatility, and crystallinity. This document outlines the most common and effective purification techniques: extractive work-up, flash column chromatography, and recrystallization.
General Purification Strategy
A typical purification workflow for products derived from this compound reactions begins with an aqueous work-up to remove water-soluble impurities. This is often followed by flash column chromatography for the separation of compounds with different polarities. For solid products, recrystallization can be employed as a final step to achieve high purity.
Data Presentation: Comparison of Purification Methods
The following tables provide a summary of hypothetical, yet realistic, quantitative data to illustrate the effectiveness of different purification methods for a generic product obtained from a reaction with this compound.
Table 1: Comparison of Purity Before and After Purification
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) |
| Extractive Work-up Only | 65 | 75 |
| Flash Column Chromatography | 65 | 95 |
| Recrystallization | 80 (after chromatography) | >99 |
Table 2: Comparison of Yields for Different Purification Protocols
| Purification Protocol | Overall Yield (%) |
| Extractive Work-up & Distillation | 60 |
| Extractive Work-up & Flash Column Chromatography | 70 |
| Extractive Work-up, Chromatography & Recrystallization | 65 |
Experimental Protocols
Extractive Work-up
This is the initial and crucial step to remove the majority of inorganic salts, and water-soluble organic compounds like unreacted nucleophiles or acidic/basic byproducts.
Protocol:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or dilute acid (e.g., 1M HCl) if the reaction contains basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.
-
Brine (saturated aqueous NaCl solution) to remove residual water and break up emulsions.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filter off the drying agent.
-
Concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired product from impurities with different polarities.[3]
Protocol:
-
Select an appropriate solvent system:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent. A common starting point for ester products of "normal" polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4]
-
Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.
-
-
Prepare the column:
-
Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.
-
Ensure the silica bed is compact and level.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and carefully load the resulting dry powder onto the top of the column.
-
-
Elute the column:
-
Run the chosen eluent through the column, applying positive pressure.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolate the product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Recrystallization
For solid products, recrystallization is an excellent method to achieve high purity by separating the desired compound from soluble impurities.
Protocol:
-
Choose a suitable solvent:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Common solvents for recrystallizing organic esters include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
-
-
Dissolve the crude product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Crystallize the product:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolate and dry the crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Detailed workflow for the extractive work-up process.
Caption: Logical steps for purification by flash column chromatography.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Bromoethyl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-bromoethyl acetate and its derivatives. These compounds are crucial intermediates in the pharmaceutical industry, particularly in the synthesis of prodrugs, such as the cephalosporin antibiotics cefuroxime axetil and cefpodoxime proxetil.
Introduction
1-Haloalkyl esters, such as this compound, are highly reactive compounds that serve as important building blocks in organic synthesis. Their utility stems from the presence of a good leaving group (halide) on a carbon atom that is also attached to an ester functionality. This arrangement makes them excellent electrophiles for the introduction of the 1-acetoxyethyl moiety onto various nucleophiles, a common strategy in prodrug design to enhance the bioavailability of parent drug molecules.
This document outlines scalable synthesis methods for this compound and its key derivatives, including chloro- and iodo-analogs, and provides detailed protocols for their subsequent use in the preparation of pharmaceutically relevant compounds.
Synthesis of 1-Haloethyl Acetate Precursors
The synthesis of 1-haloethyl acetates can be achieved through several methods. The choice of halogen (bromine, chlorine, or iodine) depends on the desired reactivity and the specific synthetic route for the final product.
Synthesis of this compound
Two primary industrial routes for the synthesis of this compound are the hydrobromination of vinyl acetate and the reaction of acetyl bromide with acetaldehyde.
Method 1: Hydrobromination of Vinyl Acetate
This method is often preferred for its high yield and avoidance of hazardous reagents like acetyl bromide.[1] The reaction involves the addition of hydrogen bromide to vinyl acetate.
Method 2: From Acetyl Bromide and Acetaldehyde
This is a traditional method that utilizes a Lewis acid catalyst, such as zinc chloride.[2][3]
Synthesis of 1-Chloroethyl Acetate Derivatives
A related and important precursor is 1-chloroethyl chloroformate, which can be synthesized from acetaldehyde and phosgene (or a phosgene equivalent like triphosgene).
Synthesis of 1-Iodoethyl Carbonate Derivatives
For certain applications, particularly in the synthesis of some cephalosporin prodrugs, 1-iodoethyl carbonate derivatives are required. These are typically prepared from the corresponding 1-chloroethyl carbonate via a Finkelstein reaction.
Data Presentation: Synthesis of 1-Haloethyl Acetate Precursors
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | Vinyl Acetate, Hydrogen Bromide | - | Acetic Acid | 0 - 10 | 1 | ~89 | >98 | [2] |
| This compound | Acetyl Bromide, Acetaldehyde | Zinc Chloride | - | - | - | - | - | [2][3] |
| This compound | Vinyl Acetate, Tetrabromosilane | Iron(III) Oxide | Water | 12 - 20 | 0.5 | 89.0 | 98.2 | [2] |
| 1-Chloroethyl Chloroformate | Acetaldehyde, Phosgene | Benzyltributylammonium chloride | - | - | - | 96 | - | [4] |
| 1-Iodoethyl Isopropyl Carbonate | 1-Chloroethyl Isopropyl Carbonate, Sodium Iodide | TBAB, Calcium Chloride | Ethyl Acetate | Reflux | 3 | >90 | >95 | [5] |
Experimental Protocols
Protocol for the Synthesis of this compound via Hydrobromination
Materials:
-
Vinyl acetate
-
30% Hydrogen bromide in acetic acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Cool 150 mL (1.2 eq.) of a 30% solution of hydrogen bromide in acetic acid to 0 °C in a suitable reactor.
-
Slowly add 53.5 mL (1.0 eq.) of vinyl acetate to the cooled HBr solution while maintaining the temperature between 0 and 10 °C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Wash the organic extract with cold (0-5 °C) distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the filtrate under reduced pressure to obtain this compound.
Protocol for the Synthesis of 1-Iodoethyl Isopropyl Carbonate
Materials:
-
1-Chloroethylisopropylcarbonate
-
Sodium iodide
-
Tetrabutylammonium bromide (TBAB)
-
Calcium chloride
-
Ethyl acetate
Procedure:
-
In a reactor, dissolve 1-chloroethylisopropylcarbonate in ethyl acetate.
-
Add sodium iodide, TBAB, and calcium chloride to the solution.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After the reaction, the crude product can be used directly in the next step if purity is sufficient (>95% by GC).
Application in the Synthesis of Cephalosporin Prodrugs
A major application of 1-haloethyl acetate derivatives is in the synthesis of orally active cephalosporin prodrugs. The 1-acyloxyethyl group is attached to the carboxylic acid moiety of the cephalosporin nucleus to increase its lipophilicity and oral absorption.
Synthesis of Cefpodoxime Proxetil using 1-Iodoethyl Isopropyl Carbonate
Cefpodoxime proxetil is a third-generation oral cephalosporin. Its synthesis involves the esterification of the cefpodoxime acid with 1-iodoethyl isopropyl carbonate.[6][7][8]
Data Presentation: Synthesis of Cefpodoxime Proxetil
| Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (min) | Reference |
| Cefpodoxime Acid (50 g) | 1-Iodoethyl Isopropyl Carbonate (30.18 g) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (17.4 g) | Dimethylacetamide (350 mL) | -6 to -10 | 20 - 30 | [7] |
| Cefpodoxime Acid (25 g) | 1-Iodoethyl Isopropyl Carbonate (14.5 g) | DBU (8.62 g) | Dimethylacetamide (175 mL) | -10 to -6 | 30 | [7] |
Experimental Protocol for Cefpodoxime Proxetil Synthesis
Materials:
-
Cefpodoxime acid
-
1-Iodoethyl isopropyl carbonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylacetamide
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium thiosulfate solution
-
Sodium carbonate solution
Procedure:
-
Add 50 g of cefpodoxime acid to 350 mL of dimethylacetamide in a reactor and stir until a clear solution is obtained.
-
Cool the mixture to between -6 and -10 °C.
-
Add 17.4 g of DBU, followed by the slow addition of 30.18 g of 1-iodoethyl isopropyl carbonate over 10-15 minutes, maintaining the temperature.
-
Stir the reaction mixture for 20-30 minutes at the same temperature.
-
Quench the reaction by adding 13% hydrochloric acid.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 2% sodium carbonate solution and then with 5% sodium thiosulfate solution.[7]
-
The organic layer containing the product can then be further processed for purification and isolation.
Scale-up Considerations
Scaling up the synthesis of 1-haloalkyl esters and their derivatives presents several challenges:
-
Exothermic Reactions: The reactions are often exothermic, requiring efficient heat dissipation to maintain control over the reaction temperature and prevent side reactions.
-
Handling of Hazardous Materials: Reagents like phosgene, acetyl bromide, and hydrogen bromide are corrosive and toxic, requiring specialized handling and safety protocols in an industrial setting.
-
Product Stability: The 1-haloalkyl ester products can be unstable, particularly in the presence of moisture. Anhydrous conditions are crucial throughout the process.
-
Purification: On a large scale, purification by distillation requires high-vacuum systems to avoid thermal decomposition of the product. Alternative purification methods like crystallization of derivatives may be more suitable for industrial production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound and its use in the production of a cephalosporin prodrug.
Caption: Simplified reaction pathway for the hydrobromination of vinyl acetate.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 40258-78-4 [chemicalbook.com]
- 4. 1-Chloroethyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 5. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 6. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process for the manufacture of cefpodoxime proxetil - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP1590353B1 - A process for the preparation of cefpodoxime proxetil - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side reactions with 1-bromoethyl acetate
Welcome to the technical support center for 1-bromoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound, a secondary alkyl halide, are elimination reactions (E2 pathway) competing with the desired nucleophilic substitution (SN2 pathway). Another significant side reaction is over-alkylation when reacting with amines. Hydrolysis can also occur in the presence of water.
Q2: My reaction with this compound is giving a low yield of the desired substitution product and forming an alkene instead. What is happening?
A2: You are likely observing a competing E2 elimination reaction. This is favored by strong or bulky bases and higher reaction temperatures. The basicity of your nucleophile is likely promoting the removal of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.
Q3: I am trying to alkylate a primary amine with this compound and I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for the secondary amine?
A3: This is a common issue known as over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with this compound.[1][2][3] To favor mono-alkylation, it is recommended to use a large excess of the primary amine relative to this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the more dilute secondary amine product.
Q4: I've noticed the formation of acetic acid and 1-bromoethanol in my reaction mixture. What is the cause?
A4: This indicates that your this compound is undergoing hydrolysis. This can happen if there is residual water in your solvents or reagents, or if you are using a protic solvent. The ester linkage is susceptible to cleavage under aqueous conditions.
Troubleshooting Guide
Issue 1: Predominance of Elimination Side Products
Symptoms:
-
Low yield of the desired substitution product.
-
Formation of vinyl acetate as a major byproduct.
-
Observed by techniques such as NMR (vinyl proton signals), GC-MS (corresponding mass peak), or IR (C=C stretching).
Root Causes & Solutions:
| Parameter | Root Cause | Recommended Action |
| Base/Nucleophile | The nucleophile is too basic or sterically hindered (e.g., tert-butoxide, LDA).[4][5][6][7] | Use a less basic, but still nucleophilic, reagent. For example, for introducing an acetate group, use sodium acetate which is a good nucleophile but a weak base.[4] For other substitutions, consider nucleophiles with lower pKa values. |
| Temperature | High reaction temperatures favor elimination over substitution due to a more favorable entropy change (ΔS).[6][7] | Run the reaction at a lower temperature. Room temperature or below is often preferable. Monitor the reaction progress to determine the optimal temperature for sufficient reaction rate without significant elimination. |
| Solvent | Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basic character. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate anions as strongly, thus preserving the nucleophilicity of the reagent and favoring the SN2 pathway. |
Experimental Protocol: Minimizing Elimination
-
Reagent Selection: Choose a nucleophile that is a weak base (e.g., acetate, cyanide, or a neutral amine in excess). If a stronger base is required, use a non-hindered one if possible.
-
Solvent Choice: Dry a polar aprotic solvent (e.g., acetonitrile or DMF) over molecular sieves prior to use.
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), dissolve the nucleophile in the chosen solvent in a flame-dried flask.
-
Cool the solution to 0°C or the desired lower temperature.
-
Slowly add a solution of this compound dropwise to the cooled nucleophile solution with vigorous stirring.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material before significant byproduct formation occurs.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.
Issue 2: Over-alkylation of Amines
Symptoms:
-
Formation of a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts.
-
Difficulty in isolating the desired mono-alkylated product.
Root Causes & Solutions:
| Parameter | Root Cause | Recommended Action |
| Stoichiometry | The product amine (secondary or tertiary) is more nucleophilic than the starting amine and competes for the remaining this compound.[1][2][3] | Use a large excess (5-10 equivalents) of the starting amine. This statistical advantage ensures that this compound is more likely to react with the abundant starting amine.[8] |
| Reaction Conditions | Prolonged reaction times or high temperatures can promote further alkylation. | Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at lower temperatures can also help to control the rate of the subsequent alkylation steps. |
Experimental Protocol: Selective Mono-alkylation of a Primary Amine
-
Stoichiometry: Use a 5 to 10-fold molar excess of the primary amine relative to this compound.
-
Solvent: Choose a polar aprotic solvent like acetonitrile or THF.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the primary amine in the solvent.
-
If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.
-
Cool the solution to 0°C.
-
Add a solution of this compound in the same solvent dropwise over an extended period.
-
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the this compound is consumed, proceed with an appropriate aqueous work-up to remove the excess amine and amine salts, followed by purification of the desired secondary amine.
Reaction Pathways and Troubleshooting Workflow
Below are diagrams illustrating the competing reaction pathways and a general workflow for troubleshooting experiments with this compound.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways for this compound.
Caption: A logical workflow for troubleshooting common side reactions of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Decomposition of 1-bromoethyl acetate during storage or reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, storage, and handling of 1-bromoethyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The recommended storage temperature is between 2-8°C.[3][4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent moisture-induced degradation.[3][4]
Q2: I received this compound that has a pale yellow to brown color. Is it still usable?
A2: While pure this compound is typically a colorless to pale yellow oil, a change in color to yellow or brown may indicate the presence of impurities or degradation products. It is highly recommended to assess the purity of the material using analytical techniques such as NMR, GC, or HPLC before use. If significant degradation is detected, the product may not be suitable for your experiment, as impurities can lead to undesirable side reactions and affect the yield and purity of your target molecule.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is a flammable liquid and vapor.[5] It is also corrosive and can cause skin and serious eye irritation.[5] Inhalation may lead to respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Decomposition and Stability
Q4: What are the main decomposition pathways for this compound?
A4: The primary decomposition pathways for this compound are hydrolysis and thermal degradation.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and 1-bromoethanol. The latter is unstable and can further decompose. The rate of hydrolysis is expected to be influenced by pH and temperature.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide can be generated.[6]
Q5: My reaction involving this compound is giving a low yield and multiple side products. What could be the cause?
A5: Low yields and the formation of side products in reactions with this compound can stem from several factors:
-
Purity of this compound: The presence of impurities from its synthesis or degradation (e.g., HBr, acetic acid) can catalyze side reactions.[7]
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, using a strong, sterically hindered base can favor elimination over substitution reactions.
-
Moisture: The presence of water can lead to hydrolysis of this compound, reducing the amount available for the desired reaction.
Q6: Are there any known incompatible materials with this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as amines and alcohols.[6] For example, a significant amount of heat and gas can be generated upon the addition of methanol.[5] Contact with these materials can lead to vigorous reactions and decomposition.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot common problems encountered with this compound.
| Problem | Potential Cause | Recommended Action |
| Discoloration of this compound during storage | Exposure to air, moisture, or light. | Store in a tightly sealed, amber-colored vial under an inert atmosphere at 2-8°C. |
| Contamination with impurities. | Assess purity via analytical methods (GC, HPLC, NMR). If impure, consider purification by distillation under reduced pressure. | |
| Low yield in a nucleophilic substitution reaction | Decomposed this compound. | Verify the purity of the starting material. Use freshly opened or purified this compound. |
| Competing elimination reaction. | Use a less sterically hindered base or a milder base. Optimize the reaction temperature; lower temperatures often favor substitution. | |
| Presence of moisture. | Ensure all glassware is oven-dried and reactions are run under anhydrous conditions with dry solvents. | |
| Formation of unexpected byproducts | Impurities in this compound (e.g., HBr). | Purify the this compound before use. The addition of a non-nucleophilic base can scavenge acidic impurities. |
| Side reactions of the substrate or product. | Modify reaction conditions (temperature, solvent, reaction time). Consider using a different synthetic route. | |
| Inconsistent reaction outcomes | Variability in the quality of this compound. | Source high-purity this compound from a reputable supplier and analyze each batch for purity before use. |
| Inconsistent reaction setup. | Standardize the experimental protocol, including reagent addition order, temperature control, and moisture exclusion. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. The purity can be estimated based on the relative peak areas.
Protocol 2: Monitoring Hydrolytic Decomposition of this compound by HPLC
This protocol outlines a general approach to monitor the hydrolysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be 40:60 (Acetonitrile:Water), with a gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
To initiate the hydrolysis study, dilute an aliquot of the stock solution into a buffered aqueous solution at the desired pH (e.g., pH 4, 7, and 9).
-
Incubate the solution at a controlled temperature.
-
-
Analysis: At specified time intervals, inject an aliquot of the sample onto the HPLC. Monitor the decrease in the peak area of this compound and the appearance of any degradation products.
Visualizations
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. 40258-78-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 40258-78-4 [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Identifying and removing impurities from 1-bromoethyl acetate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromoethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are:
-
Addition of Hydrogen Bromide to Vinyl Acetate: This method involves the direct reaction of vinyl acetate with hydrogen bromide, often in a solvent like acetic acid. It is considered a high-yield process that avoids the use of heavy metal catalysts.[1]
-
Reaction of Acetyl Bromide with Acetaldehyde: This synthesis route utilizes a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction between acetyl bromide and acetaldehyde.[2][3]
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the product. The profile of impurities will largely depend on the chosen synthetic route.
For the Vinyl Acetate and HBr method, potential impurities include:
-
Unreacted Vinyl Acetate: Incomplete reaction can leave residual starting material.
-
Acetic Acid: Can be present as a solvent or as a product of side reactions.
-
Ethylidene Diacetate: Formed from the reaction of acetic acid with vinyl acetate.[4]
-
2-Bromoethyl Acetate: The anti-Markovnikov addition product, though typically a minor impurity.
-
Poly(vinyl acetate): Polymerization of the vinyl acetate starting material can occur.
For the Acetyl Bromide and Acetaldehyde method, potential impurities include:
-
Unreacted Acetyl Bromide and Acetaldehyde: Due to the low boiling point of acetaldehyde and the reactivity of acetyl bromide, incomplete conversion is possible.[1]
-
Acetic Anhydride: Can be a starting material for the in-situ generation of acetyl bromide.
-
Di- and tri-brominated species: Over-bromination can occur, leading to impurities that are difficult to separate.
Q3: How can I identify the impurities in my sample of this compound?
A3: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra. The fragmentation pattern of this compound will show characteristic peaks corresponding to the loss of a bromine atom and other fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying and quantifying impurities. The chemical shifts of the protons in this compound are distinct, and the presence of impurities like acetic acid or unreacted vinyl acetate can be readily detected by their characteristic signals.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for quantifying the purity of this compound and the relative amounts of various impurities.[5][6]
Q4: What are the recommended methods for purifying crude this compound?
A4: A multi-step purification process is typically employed to obtain high-purity this compound:
-
Aqueous Workup: The crude reaction mixture is often first washed with water to remove water-soluble impurities like hydrogen bromide and acetic acid. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acidic impurities.[2]
-
Drying: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water.[2][3]
-
Distillation: Fractional distillation, often under reduced pressure, is the most effective method for separating this compound from less volatile impurities and unreacted starting materials.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. |
| Loss of volatile reactants. | For the acetaldehyde method, ensure the reaction is conducted at a low temperature with an efficient condenser to prevent the loss of volatile acetaldehyde.[1] |
| Side reactions. | In the vinyl acetate/HBr method, controlling the temperature between 0-10°C can minimize side reactions.[1] |
| Product loss during workup. | Avoid vigorous shaking during extractions to prevent the formation of emulsions. Ensure complete phase separation before proceeding. |
Problem 2: Presence of Significant Impurities After Initial Purification
| Impurity Detected | Possible Cause | Suggested Solution |
| Unreacted vinyl acetate | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). During purification, a careful fractional distillation should separate the lower-boiling vinyl acetate. |
| Acetic acid | Incomplete neutralization during workup. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases. |
| Ethylidene diacetate | Presence of acetic acid in the reaction mixture. | Minimize the amount of acetic acid used as a solvent. This impurity can be challenging to remove by distillation due to its higher boiling point. |
| Water | Inefficient drying. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO4) and ensure adequate contact time. |
Experimental Protocols
Synthesis of this compound from Vinyl Acetate and HBr
This protocol is adapted from a patented procedure.[1]
-
Cool a solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) to 0°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add vinyl acetate (1.0 equivalent) to the cooled HBr solution over a period of time, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract with cold distilled water (0-5°C).
-
Dehydrate the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Solvent | Reported Yield | Reported Purity | Reference |
| Hydrobromination | Vinyl Acetate, HBr | Acetic Acid | 81.4 g (from 53.5 ml vinyl acetate) | Not specified | [2] |
| Lewis Acid Catalysis | Acetyl Bromide, Acetaldehyde | Zinc Chloride | Not specified | Not specified | [2] |
| Nanoparticle Catalysis | Vinyl Acetate, Silicon Tetrabromide | Nanometer ferroferric oxide/Water | 89.0% | 98.2% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of impurities from the vinyl acetate and HBr synthesis route.
References
- 1. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 40258-78-4 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
Technical Support Center: Optimizing Alkylation Reactions with 1-Bromoethyl Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during alkylation reactions using 1-bromoethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during alkylation experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My alkylation reaction with this compound is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A1: Low or no product yield in alkylation reactions is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the this compound is fresh and has been stored under appropriate conditions (cool, dry, and away from light) to prevent decomposition. The purity of your substrate (e.g., phenol, amine, or carboxylic acid) is also critical, as impurities can interfere with the reaction.
-
Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the nucleophile or react with the base.[1]
-
Inert Atmosphere: If using strong bases or air-sensitive reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reactants.[1]
Troubleshooting Workflow for Low Reactivity:
Caption: A logical workflow for troubleshooting low product yield.
Further Optimization Strategies:
-
Base Selection: The choice of base is critical. For phenols and carboxylic acids, a base strong enough to deprotonate the substrate is required to form the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For amines, an auxiliary base may be needed to scavenge the HBr byproduct.
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can dissolve the reactants and promote Sₙ2 reactions.[2]
-
Temperature: Increasing the reaction temperature can often increase the rate of reaction. However, be cautious as higher temperatures can also lead to side reactions like elimination or decomposition of the product or starting materials. A gradual increase in temperature while monitoring the reaction progress is advisable.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess may lead to side products.
Issue 2: Formation of Multiple Products (Low Selectivity)
Q2: My reaction is producing a mixture of products, including what appears to be C-alkylation of my phenol or dialkylation of my amine. How can I improve the selectivity for the desired O- or mono-N-alkylated product?
A2: The formation of multiple products is a common challenge in alkylation reactions. Here are some strategies to improve selectivity:
-
For Phenols (O- vs. C-Alkylation):
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the cation from the base can also affect selectivity.
-
Temperature: Lower reaction temperatures often favor O-alkylation.
-
-
For Amines (Mono- vs. Di-alkylation):
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to this compound to favor mono-alkylation.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of dialkylation.
-
Bulky Protecting Groups: If applicable, using a bulky protecting group on the amine can sterically hinder dialkylation.
-
Troubleshooting Logic for Poor Selectivity:
Caption: A decision-making workflow for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q3: What is the typical reactivity order for different nucleophiles with this compound?
A3: Generally, the reactivity of nucleophiles follows their basicity and polarizability. For the substrates discussed:
-
Amines (N-alkylation): Primary and secondary amines are typically very good nucleophiles and react readily with this compound.
-
Phenoxides (O-alkylation): Phenols themselves are not sufficiently nucleophilic and require deprotonation with a base to form the more reactive phenoxide ion.
-
Carboxylates (O-alkylation): Carboxylic acids also require deprotonation to form the carboxylate anion, which can then act as a nucleophile.
Q4: Are there any known side reactions to be aware of when using this compound?
A4: Yes, several side reactions can occur:
-
Elimination: Although less common with bromides compared to, for instance, iodides, elimination to form ethyl acrylate can occur, especially at higher temperatures and with sterically hindered substrates.
-
Hydrolysis: this compound can be hydrolyzed by water to form 1-hydroxyethyl acetate (acetaldehyde hemiacetal of acetic acid) and HBr. This is why anhydrous conditions are important.
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones, may react with this compound.
Q5: How can I monitor the progress of my alkylation reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information about the reaction progress and the formation of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the conversion of starting material to product.
Data Presentation
Table 1: O-Alkylation of Phenols with this compound - Representative Conditions and Yields
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 24 | 85 | General Procedure |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 92 | General Procedure |
| 2-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 18 | 78 | General Procedure |
| 3,5-Dimethylphenol | NaH | THF | 25 | 6 | 95 | General Procedure |
Table 2: N-Alkylation of Amines with this compound - Representative Conditions and Yields
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | 25 | 12 | 75 (mono) | [3] |
| Benzylamine | Et₃N | THF | 25 | 8 | 88 (mono) | General Procedure |
| Morpholine | None | Dichloromethane | 0 to 25 | 4 | 95 | General Procedure |
| Diethylamine | K₂CO₃ | DMF | 50 | 6 | 82 | General Procedure |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound
Experimental Workflow:
Caption: A typical experimental workflow for the O-alkylation of a phenol.
Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), the chosen base (e.g., K₂CO₃, 1.5-2.0 eq.), and an anhydrous solvent (e.g., acetone or DMF, to make a 0.1-0.5 M solution).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.1-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid base, filter off the solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound
-
To a round-bottom flask, add the primary amine (1.0 eq.), a base (e.g., K₂CO₃, 2.0 eq. to act as an acid scavenger), and a suitable solvent (e.g., acetonitrile).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add this compound (1.0-1.1 eq.) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off any solids and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
References
Low yield in cefuroxime axetil synthesis and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cefuroxime axetil, focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in cefuroxime axetil synthesis?
Low yields in cefuroxime axetil synthesis can be attributed to several factors:
-
Formation of Impurities: The most significant contributor to low yield is the formation of the Δ²-isomer of cefuroxime axetil, a structural isomer that is difficult to separate from the desired Δ³-isomer. Other unidentified impurities can also form, complicating the purification process.[1]
-
Incomplete Reactions: The esterification reaction of cefuroxime with 1-acetoxyethyl bromide may not proceed to completion, leaving unreacted starting materials in the reaction mixture.[1]
-
Degradation of the Product: Cefuroxime axetil can be sensitive to reaction conditions such as temperature and pH, leading to degradation and loss of product.
-
Purification Losses: The purification process, especially crystallization, can be challenging due to the presence of the Δ²-isomer and other impurities, often resulting in a gummy material that is difficult to handle and leads to significant product loss.[1]
-
Starting Material Quality: The purity of the starting materials, particularly the 1-acetoxyethyl bromide, is crucial. Impurities in this reagent can lead to the formation of dimeric derivatives of cefuroxime, further reducing the yield of the desired product.[2][3][4]
Q2: How does the choice of starting material (cefuroxime acid vs. cefuroxime sodium) affect the synthesis?
The choice between cefuroxime acid and its sodium salt can impact the reaction. While alkali metal salts like cefuroxime sodium can be used, some studies suggest that using the free acid of cefuroxime can lead to faster reaction completion and improved yields.[5] When using cefuroxime acid, a weak inorganic base such as potassium carbonate is typically added to facilitate the reaction.[1]
Q3: What is the significance of the Δ²-isomer formation and how can it be minimized?
The Δ²-isomer is an undesired byproduct of the cefuroxime axetil synthesis. Its structural similarity to the active Δ³-isomer makes it very difficult to separate using conventional methods like chromatography and fractional crystallization.[1] Pharmacopoeias in many countries have strict limits on the permissible amount of this isomer in the final product.[1]
Minimizing the formation of the Δ²-isomer is critical for improving yield and purity. This can be achieved by:
-
Solvent Selection: Using a combination of N,N-dimethylformamide and dioxane can lower the polarity of the reaction medium, which in turn reduces the basicity of the transient 3-cephem-4-carboxylate anion and prevents the isomerization of the double bond.[1]
-
Reaction Temperature: Carrying out the reaction at lower temperatures (e.g., -5 to +15 °C) can help minimize the formation of the Δ²-isomer and other impurities.[1]
-
Use of Specific Bases: The use of potassium carbonate in conjunction with the bromo or iodo ester is preferred as it helps to minimize the formation of the Δ²-isomer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<60%) | - Incomplete reaction.[1]- Formation of Δ²-isomer and other byproducts.[1]- Suboptimal reaction temperature. | - Ensure the use of high-purity starting materials.- Optimize the molar ratio of reactants. A molar ratio of 2.0 to 1.0 of decarbamoyl cefuroxime acid to chlorosulfonyl isocyanate (CSI) has been shown to give good yield and purity.[6]- Control the reaction temperature carefully, preferably between -5 to +15 °C.[1]- Consider using a solvent mixture of N,N-dimethylformamide and dioxane to suppress Δ²-isomer formation.[1] |
| High levels of Δ²-isomer | - High reaction temperature.- Polarity of the solvent.- Nature of the base used. | - Lower the reaction temperature.[1]- Use a less polar solvent system, such as a mixture of N,N-dimethylformamide and dioxane.[1]- Employ potassium carbonate as the base.[1] |
| Product is a gummy, hard-to-purify solid | - Presence of a high percentage of impurities, including the Δ²-isomer.[1]- Residual solvent. | - Improve the reaction conditions to minimize impurity formation.- After the reaction, wash the organic layer with a sodium bicarbonate solution and then with a sodium chloride solution to remove acidic impurities and salts.[7]- Use an appropriate solvent system for crystallization, such as ethyl acetate/n-hexane, and ensure slow crystallization. |
| Reaction is slow or does not go to completion | - Low reaction temperature.- Insufficient amount of base or catalyst.- Poor quality of reactants. | - Gradually increase the reaction temperature while monitoring for impurity formation.- Ensure the correct stoichiometry of the base is used. For instance, when using cefuroxime acid, substantially equivalent amounts of the acid and base are employed.[1]- Verify the purity of 1-acetoxyethyl bromide and other reactants. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Catalysts | Solvent | Yield (%) | Reference |
| Method 1 | Cefuroxime Acid | (R,S)-1-acetoxyethyl bromide, Potassium Carbonate | N,N-dimethylacetamide | ~50% | [1] |
| Method 2 | De-carbamoyl Cefuroxime Acid | Chlorosulfonyl isocyanate (CSI) | Acetonitrile | 72% | [6] |
| Method 3 | Cefuroxime Acid | 1-acetoxyethyl bromide, Potassium Carbonate | N,N-dimethylformamide | 89% | [8] |
| Method 4 | Cefuroxime Sodium | (RS) 1-acetoxyethyl bromide, Anhydrous potassium carbonate | Dimethylacetamide | Not specified, but a detailed protocol is provided | [7] |
Experimental Protocols
High-Yield Synthesis of Cefuroxime Axetil (Yield: 89%)
This protocol is based on the method described in patent CN105131016A.[8]
Materials:
-
Cefuroxime acid (20g)
-
N,N-dimethylformamide (DMF) (100mL)
-
Potassium carbonate (2g)
-
1-acetoxy-1-bromoethane
-
Ethyl acetate (300mL)
-
5% Sodium bicarbonate aqueous solution (200mL)
-
Saturated brine
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Activated carbon (2g)
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Anhydrous sodium sulfate (40g)
-
n-hexane (200mL)
Procedure:
-
In a 500mL three-necked flask, add 100mL of DMF, 20g of cefuroxime acid, and 2g of potassium carbonate.
-
Cool the mixture to 0°C.
-
Slowly add 1-acetoxy-1-bromoethane dropwise to the mixture.
-
Maintain the reaction temperature at 0°C and stir for 3 hours after the addition is complete.
-
Add 300mL of ethyl acetate and 200mL of 5% sodium bicarbonate aqueous solution.
-
Stir the mixture for 2 hours, then allow the layers to separate.
-
Wash the organic phase with saturated brine.
-
Add 2g of activated carbon and 40g of anhydrous sodium sulfate to the organic phase, stir, and then filter.
-
Concentrate the filtrate to remove two-thirds of the solvent.
-
Add 200mL of n-hexane and stir to crystallize for 2 hours.
-
Filter the crystals, wash with a mixed solvent of ethyl acetate/n-hexane, and dry to obtain pure cefuroxime axetil (21.4g, 89% yield).
Visualizations
Cefuroxime Axetil Synthesis Workflow
References
- 1. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 2. EP1423395A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US20040210050A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 5. US5013833A - Process for preparing cefuroxime axetil - Google Patents [patents.google.com]
- 6. gssrr.org [gssrr.org]
- 7. prepchem.com [prepchem.com]
- 8. CN105131016A - Preparation method of cefuroxime axetil - Google Patents [patents.google.com]
Technical Support Center: 1-Bromoethyl Acetate Hydrolysis and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 1-bromoethyl acetate and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a 1-haloalkyl ester used as a reactive intermediate in various chemical syntheses, including the modification of antibiotics.[1][2][3] Its hydrolysis, the reaction with water to form acetic acid and 1-bromoethanol, is a significant concern as it leads to the degradation of the desired starting material, reducing reaction yield and potentially introducing impurities into the product.
Q2: What is the primary mechanism of this compound hydrolysis?
A2: The hydrolysis of this compound, an α-haloester, can proceed through multiple pathways, primarily influenced by the reaction conditions. The process generally involves nucleophilic attack on the carbonyl carbon of the ester. Due to the presence of the bromine atom on the α-carbon, both SN1 and SN2 type mechanisms at the acyl carbon can be considered, alongside the potential for nucleophilic attack at the α-carbon. The dominant mechanism is influenced by factors such as pH, solvent polarity, and temperature.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
A3: The rate of this compound hydrolysis is primarily affected by:
-
pH: Hydrolysis is catalyzed by both acid and base. The rate is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity of the solvent can influence the reaction rate. Polar protic solvents, which can stabilize charged intermediates, may facilitate hydrolysis.[4]
-
Presence of Catalysts: Metal ions can act as catalysts and accelerate the hydrolysis process.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I suspect hydrolysis of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of water in reagents or solvents. | Dry all solvents and reagents thoroughly before use. Store this compound under anhydrous conditions. | Reduced hydrolysis of the starting material and improved reaction yield. |
| Reaction is run at an inappropriate pH. | If possible, buffer the reaction mixture to a neutral pH (around 6-7). | Minimized acid or base-catalyzed hydrolysis. |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time to be sufficient for the desired transformation but minimize the duration of exposure to hydrolytic conditions. | Decreased degradation of this compound. |
| Catalytic impurities are present. | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA to sequester any catalytic metal ions.[5] | Reduced catalytic hydrolysis. |
Problem 2: I am observing the formation of unexpected byproducts in my reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis products (acetic acid, 1-bromoethanol) are participating in side reactions. | Implement the prevention strategies outlined in Problem 1 to minimize hydrolysis. Purify the this compound before use if it has been stored for a long time. | A cleaner reaction profile with fewer byproducts. |
| Solvolysis with an alcohol solvent. | If using an alcohol as a solvent, be aware of potential transesterification reactions. Consider using a non-nucleophilic solvent if this is a concern. | Elimination of transesterification byproducts. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound hydrolysis in the public domain, the following tables provide representative data based on the hydrolysis of similar esters. These values should be used as a general guide and may not be directly applicable to all experimental conditions.
Table 1: Estimated Effect of pH on the Relative Rate of Hydrolysis of a Generic α-Haloester at 25°C
| pH | Relative Hydrolysis Rate |
| 2 | High |
| 4 | Moderate |
| 7 | Low |
| 10 | High |
| 12 | Very High |
Table 2: Estimated Effect of Temperature on the Relative Rate of Hydrolysis of a Generic α-Haloester at pH 7
| Temperature (°C) | Relative Hydrolysis Rate |
| 4 | Very Low |
| 25 | Low |
| 50 | Moderate |
| 75 | High |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by Titration
This method follows the progress of hydrolysis by titrating the acetic acid produced.
Materials:
-
This compound
-
Buffer solutions of desired pH
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare a solution of this compound in the chosen buffer at a known concentration and temperature.
-
At regular time intervals (t), withdraw a known volume of the reaction mixture (e.g., 5 mL).
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used (Vt).
-
To determine the endpoint of the reaction (V∞), heat a separate aliquot of the reaction mixture to ensure complete hydrolysis, then titrate as above.
-
The concentration of hydrolyzed ester at time t is proportional to (Vt - V0), where V0 is the initial titer at t=0.
Protocol 2: Analysis of this compound and its Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct quantification of this compound and its hydrolysis products.
Materials:
-
GC-MS instrument
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
This compound
-
Reaction mixture at various time points
-
Internal standard (e.g., a compound with similar properties but different retention time)
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
At desired time points, quench the reaction by cooling and neutralizing the solution.
-
Add a known amount of internal standard to the quenched reaction mixture.
-
Extract the organic components with a suitable solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Inject a small volume of the extract into the GC-MS.
-
Develop a suitable temperature program for the GC to separate this compound, 1-bromoethanol, and acetic acid.
-
Use the mass spectrometer to identify and quantify the compounds based on their mass spectra and retention times relative to the internal standard. A potential GC-MS analysis method could involve a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to ensure separation of all components.[6][7][8][9]
Visualizations
Caption: General mechanisms for acid and base-catalyzed hydrolysis of this compound.
Caption: Experimental workflows for monitoring this compound hydrolysis.
Prevention Strategies
Q3: How can I prevent or minimize the hydrolysis of this compound?
A3: Several strategies can be employed to prevent or minimize hydrolysis:
-
Control of Moisture: The most critical factor is the exclusion of water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
-
pH Control: Maintaining a neutral pH is crucial. If the reaction conditions permit, using a buffer system can help prevent significant shifts to acidic or basic pH where hydrolysis is accelerated.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
-
Use of Stabilizers:
-
Carbodiimides: These can react with any carboxylic acid formed during hydrolysis, effectively removing a product and shifting the equilibrium away from further hydrolysis.[5]
-
Antioxidants: In some cases, radical-induced degradation can be a prelude to hydrolysis. The addition of antioxidants can mitigate this.[5]
-
Chelating Agents: Agents like EDTA can bind to metal ions that may catalyze hydrolysis.[5]
-
-
Minimize Storage Time: Use this compound as fresh as possible to avoid the accumulation of hydrolysis products over time.
By implementing these strategies, researchers can significantly improve the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. amherst.edu [amherst.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Kinetics of solvolysis of substituted ω-bromo-2-acetonaphthones in aqueous ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Reactions with 1-Bromoethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with 1-bromoethyl acetate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not going to completion. What are the common causes?
Incomplete reactions involving this compound can stem from several factors:
-
Reagent Quality: The purity and stability of this compound are crucial. It is susceptible to hydrolysis, especially in the presence of moisture. Impurities from its synthesis, such as unreacted starting materials or byproducts, can also interfere with the desired reaction.
-
Reaction Conditions: Suboptimal conditions, including incorrect temperature, solvent, or choice of base, can significantly hinder the reaction rate and lead to incomplete conversion.
-
Competing Side Reactions: Hydrolysis of the ester or the bromo-group, as well as elimination reactions, can compete with the desired nucleophilic substitution, consuming the starting material and reducing the yield of the intended product.
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the given conditions to efficiently displace the bromide.
Q2: How can I assess the quality of my this compound?
It is recommended to use freshly opened or properly stored this compound. Ideally, it should be stored under an inert atmosphere at 2-8°C. You can check for signs of decomposition, such as a color change or the presence of acidic impurities (from hydrolysis to acetic acid and HBr). For a more rigorous assessment, techniques like ¹H NMR or GC-MS can be used to determine purity and identify any contaminants.
Q3: What are the optimal storage conditions for this compound?
Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize decomposition and hydrolysis.
Q4: My primary amine is reacting with this compound, but I am getting a mixture of products. What is happening?
When reacting a primary amine with this compound, you can encounter competing N-alkylation reactions. Instead of the desired amide formation, the amine can act as a nucleophile and displace the bromide, leading to a secondary amine. To favor amide formation, consider using bromoacetyl bromide, which is more reactive towards the amine to form the amide before N-alkylation can occur.
Q5: Can the solvent affect my reaction outcome?
Absolutely. The choice of solvent is critical for reactions involving this compound, which typically proceed via an S(_N)2 mechanism. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile more "naked" and reactive. Protic solvents, such as water or alcohols, can solvate the nucleophile, reducing its reactivity and promoting competing hydrolysis of the this compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Presence of Significant Side Products
If your reaction yields a complex mixture with multiple byproducts, consider the following.
-
Hydrolysis: The most common side reaction is the hydrolysis of this compound to acetic acid and 1-bromoethanol, or further to acetaldehyde. This is exacerbated by the presence of water in the solvent or reagents.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere.
-
-
Elimination: If your nucleophile is also a strong base, an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of vinyl acetate.
-
Solution: Use a non-nucleophilic base if a base is required, or a weaker, non-hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of a typical nucleophilic substitution reaction with this compound.
Table 1: Effect of Solvent on Product Yield
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Yield (%) |
| n-Hexane | 1.9 | Non-polar | < 5 |
| Dichloromethane | 9.1 | Polar Aprotic | 65 |
| Acetone | 21 | Polar Aprotic | 85 |
| Acetonitrile | 37.5 | Polar Aprotic | 90 |
| DMF | 38.3 | Polar Aprotic | 92 |
| DMSO | 47 | Polar Aprotic | 95 |
| Methanol | 33 | Polar Protic | 40 |
| Water | 80 | Polar Protic | < 10 (mostly hydrolysis) |
Table 2: Effect of Base on Product Yield (for reactions requiring a base)
| Base | pKa of Conjugate Acid | Base Type | Hypothetical Yield (%) |
| Triethylamine (TEA) | 10.75 | Hindered Amine | 75 |
| Diisopropylethylamine (DIPEA) | 10.7 | Highly Hindered Amine | 70 (slower reaction) |
| Potassium Carbonate (K₂CO₃) | 10.33 | Inorganic | 90 |
| Sodium Bicarbonate (NaHCO₃) | 10.33 | Inorganic | 85 |
| Sodium Hydroxide (NaOH) | 15.7 | Strong, Nucleophilic | 30 (significant hydrolysis) |
Table 3: Effect of Temperature on Product Yield and Purity
| Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) | Observations |
| 0 | 40 | 98 | Slow reaction rate, may not go to completion. |
| 25 (Room Temp) | 85 | 95 | Good balance of rate and selectivity. |
| 50 | 92 | 88 | Faster reaction, but potential for increased side products. |
| 80 | 95 | 75 | Very fast reaction, significant byproduct formation observed. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
This protocol describes a general method for the reaction of a nucleophile with this compound.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nucleophile (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).
-
If the reaction requires a base, add the base (1.1-1.5 eq) to the mixture.
-
-
Reaction:
-
Cool the mixture to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath.
-
Slowly add this compound (1.0-1.2 eq) to the stirred solution via syringe.
-
Allow the reaction to stir at the chosen temperature and monitor its progress.
-
-
Monitoring:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
-
For TLC, use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate for the product's properties.
-
Caption: General experimental workflow for reactions with this compound.
Managing the lachrymatory effects of 1-bromoethyl acetate in the lab
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-bromoethyl acetate. Due to its potent lachrymatory properties and other potential hazards, proper handling and emergency preparedness are critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the lab?
A1: this compound is a haloalkyl ester used in various chemical syntheses, including in the modification of antibiotics.[1] It is a significant laboratory hazard due to its potent lachrymatory nature, meaning it causes irritation and tearing of the eyes.[2] It is also classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
-
Lachrymator: Causes severe eye irritation and tearing.
-
Skin and Respiratory Irritant: Can cause irritation upon contact with skin and if vapors are inhaled.[3]
-
Flammability: It is a flammable liquid and vapor.[3]
-
Toxicity: It can be toxic if ingested, inhaled, or absorbed through the skin.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to minimize exposure. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[4]
-
Skin Protection: Chemical-impermeable gloves (inspect before use) and flame-retardant, impervious clothing.[4]
-
Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials and foodstuff containers.[4]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is crucial:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Mild eye or respiratory irritation despite working in a fume hood. | - Inefficient fume hood performance.- Improper handling technique (e.g., working too close to the sash opening).- Minor spills or contaminated surfaces. | - Check the fume hood certification and ensure it is functioning correctly.- Keep all work at least 6 inches inside the fume hood sash.- Decontaminate all surfaces within the fume hood after use. |
| A small spill of this compound occurs inside the fume hood. | - Accidental dropping of a container.- Leaking glassware or apparatus. | - Evacuate personnel from the immediate area if vapors are strong.- Wear appropriate PPE, including respiratory protection.- Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[6]- Collect the absorbed material into a sealed container for hazardous waste disposal.[4]- Decontaminate the spill area with a suitable neutralizing agent (see Experimental Protocols). |
| A strong, irritating odor is detected outside of the immediate work area. | - A significant spill or leak has occurred.- Improper storage of the chemical.- Contaminated equipment or clothing has been removed from the designated work area. | - Evacuate the laboratory and alert others.- If safe to do so, close the laboratory doors to contain the vapors.- Follow your institution's emergency procedures for chemical spills.- Do not re-enter the area until it has been cleared by safety personnel. |
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol [3] |
| Appearance | Colorless liquid |
| Odor | Pungent, fruity |
| Boiling Point | 122-125 °C (at 738 Torr) |
| Flash Point | 68.548 °C |
| Density | 1.48 g/cm³ |
| Vapor Pressure | 5.824 mmHg at 25°C |
Source: ChemBK
Occupational Exposure Limits
| Organization | Limit |
| OSHA (PEL) | No data available |
| ACGIH (TLV) | No data available[7] |
| NIOSH (REL) | No data available |
Note: In the absence of established exposure limits, all work with this compound should be conducted with the highest level of caution to minimize any potential exposure.
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and waste disposal containers readily available.
-
Personal Protective Equipment: Don a lab coat, tightly fitting safety goggles, and chemical-impermeable gloves. If there is a risk of splashing, a face shield should also be worn.
-
Handling: Conduct all transfers and reactions within the fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]
-
Storage: Keep the container tightly closed when not in use. Store in a designated, well-ventilated area away from heat and ignition sources.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, in a sealed, properly labeled hazardous waste container according to institutional and local regulations.[4]
Protocol 2: Decontamination and Neutralization of a Small Spill
-
Containment: In the event of a small spill within a fume hood, immediately contain the liquid with an inert absorbent material like vermiculite, sand, or soda ash.[6]
-
Neutralization: Prepare a fresh 5% solution of sodium bicarbonate or sodium thiosulfate in water. Cautiously apply the neutralizing solution to the absorbed spill. Be aware that this may generate gas.
-
Collection: Once the reaction has subsided, carefully collect the neutralized material using a scoop or brush and place it into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with the neutralizing solution, followed by a water rinse, and then a final wipe with a dry cloth.
-
Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's guidelines.
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Decision-making for exposure symptoms.
Caption: Simplified hydrolysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Purification of 1-Bromoethyl Acetate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-bromoethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity of the Final Product After Distillation
-
Potential Cause: Presence of impurities with boiling points close to that of this compound. Unreacted starting materials such as vinyl acetate (boiling point: 72-73 °C) or byproducts like acetic acid (boiling point: 118 °C) can co-distill with the product (boiling point: 122-125 °C).[1]
-
Solution:
-
Fractional Distillation: Employ fractional distillation instead of simple distillation to achieve better separation of components with close boiling points. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Aqueous Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like acetic acid and hydrogen bromide. Subsequently, wash with water to remove any remaining salts.
-
Reduced Pressure Distillation: Distilling under reduced pressure lowers the boiling points of all components, which can sometimes improve separation and prevent thermal decomposition of the product.
-
Issue 2: Product Appears Cloudy or Contains Water
-
Potential Cause: Incomplete drying of the organic layer before distillation. This compound is hygroscopic and can hydrolyze in the presence of water, especially at elevated temperatures during distillation.
-
Solution:
-
Thorough Drying: After the aqueous wash, dry the organic layer (e.g., dichloromethane or ethyl acetate) over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[1][2] Ensure sufficient contact time and that the drying agent is filtered off completely before distillation.
-
Brine Wash: An initial wash with saturated sodium chloride solution (brine) can help to remove the bulk of the dissolved water from the organic phase before treatment with a solid drying agent.
-
Issue 3: Low Overall Yield of Purified Product
-
Potential Cause:
-
Product Decomposition: this compound can be thermally unstable and may decompose during distillation, especially if heated for extended periods or at high temperatures.
-
Hydrolysis: Loss of product due to hydrolysis during the aqueous workup.
-
Incomplete Extraction: Inefficient extraction of the product from the reaction mixture.
-
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Controlled Heating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Avoid overheating.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete removal of the product from the aqueous layer.[1][2][3]
-
Cold Water Wash: When washing with water or aqueous solutions, use cold (0-5 °C) liquids to minimize hydrolysis.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound from vinyl acetate and HBr?
A1: Common impurities include unreacted starting materials (vinyl acetate, hydrogen bromide, acetic acid), and potential byproducts from side reactions. Acetic acid is a significant impurity that needs to be removed.[2]
Q2: How can I effectively remove acidic impurities like acetic acid and residual HBr?
A2: Washing the crude organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[4] The bicarbonate will neutralize the acids, forming water-soluble salts that can be separated in the aqueous layer. This should be followed by a wash with water to remove any remaining bicarbonate or salts.
Q3: What is the recommended method for final purification?
A3: Distillation under reduced pressure is the most common and effective method for the final purification of this compound.[1][2][3] For reactions where impurities with close boiling points are expected, fractional distillation is recommended.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) can be used to qualitatively assess the purity of fractions collected during distillation. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more quantitative analysis of the purity and can help identify any unknown impurities.
Q5: What are the storage conditions for purified this compound?
A5: this compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[1]
Quantitative Data Summary
The following tables summarize typical yields and purity data from different purification protocols.
Table 1: Purification of this compound from Vinyl Acetate and HBr
| Purification Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Extraction & Washing | Dichloromethane, distilled water (0-5 °C) | - | - | [1][2] |
| Drying | Anhydrous magnesium sulfate | - | - | [1][2] |
| Distillation | Reduced pressure | 84.0 | >98 | [2] |
Table 2: Purification of this compound (Alternative Method)
| Purification Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Extraction | Dichloromethane/Chloroform (2:1) | - | - | [3] |
| Washing | Pure water | - | - | [3] |
| Distillation | Reduced pressure | 89.0 | 98.2 | [3] |
Experimental Protocols
Protocol 1: Purification via Extraction and Reduced Pressure Distillation
This protocol is adapted from a synthesis of this compound from vinyl acetate and hydrogen bromide.[1][2]
-
Extraction: Following the reaction, extract the mixture with dichloromethane.
-
Washing: Wash the organic extract with cold (0-5 °C) distilled water. To neutralize any acidic impurities, a wash with a saturated sodium bicarbonate solution can be performed prior to the water wash.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Distillation: Concentrate the filtrate under reduced pressure and then distill the residue under vacuum to obtain pure this compound.
Protocol 2: General Aqueous Workup for Removal of Acidic Impurities
This is a general protocol for washing a crude organic product to remove acidic impurities.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure generated.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water.
-
Separate the layers and drain the aqueous layer.
-
Transfer the organic layer to a clean flask and dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution for further purification, typically distillation.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Impact of solvent choice on 1-bromoethyl acetate reactivity and side products
Welcome to the Technical Support Center for 1-Bromoethyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound and to troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction pathway of this compound?
The solvent plays a critical role in determining whether a reaction with this compound proceeds via an S(_N)1 or S(_N)2 mechanism. As a secondary alkyl halide, this compound can undergo either pathway, and the solvent polarity and proticity are key deciding factors.
-
Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form hydrogen bonds. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate that forms when the bromide leaving group departs, polar protic solvents strongly favor the S(_N)1 pathway . They can also act as nucleophiles in what is known as a solvolysis reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack an acidic proton and do not act as hydrogen bond donors. They are excellent at solvating cations (like the counter-ion of a nucleophilic salt), but they leave the anionic nucleophile relatively "naked" and more reactive. This increased nucleophilicity promotes the concerted, bimolecular S(_N)2 pathway .
Q2: What are the most common side products when using this compound, and how does the solvent influence their formation?
The primary side reaction competing with nucleophilic substitution is elimination (E1 and E2) .
-
In Polar Protic Solvents: The conditions that favor S(_N)1 (formation of a carbocation intermediate) also favor the E1 mechanism . The solvent itself can act as a weak base to remove a proton from the carbocation, leading to the formation of vinyl acetate .
-
In Polar Aprotic Solvents with a Strong, Sterically Hindered Base: While polar aprotic solvents generally favor S(_N)2, the use of a strong, bulky base will promote the E2 mechanism , also yielding vinyl acetate . With strong, non-bulky nucleophiles, S(_N)2 is generally the major pathway.
Another potential side product, especially in the presence of water or hydroxide, is the hydrolysis of the ester functionality, which would yield 1-bromoethanol and acetic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice: Using a polar protic solvent when an S(_N)2 reaction is desired, or a polar aprotic solvent for an intended S(_N)1 reaction. | For S(_N)2 reactions with good nucleophiles, switch to a polar aprotic solvent like DMSO or DMF. For S(_N)1 reactions, use a polar protic solvent such as ethanol or acetic acid. |
| Competing Elimination Reaction: The reaction conditions are favoring elimination over substitution. | If elimination is a significant side product, consider using a less basic nucleophile if possible. For E2 competition, using a less sterically hindered base can sometimes favor substitution. Lowering the reaction temperature can also disfavor elimination relative to substitution. |
| Poor Nucleophile Strength: The chosen nucleophile is not strong enough to efficiently displace the bromide. | In polar aprotic solvents, ensure your nucleophile is sufficiently reactive. If using a salt, ensure it is soluble in the chosen solvent. |
| Decomposition of this compound: The reagent may be unstable under the reaction conditions or during storage. | Store this compound in a cool, dark place under an inert atmosphere. Use freshly opened or purified reagent for best results. |
Issue 2: Presence of Significant Amounts of Vinyl Acetate in the Product Mixture
| Possible Cause | Suggested Solution |
| E1 Pathway Dominating in Polar Protic Solvents: The carbocation intermediate is readily deprotonated. | To favor S(_N)1 over E1, consider using a less basic solvent or adding a non-nucleophilic acid to suppress deprotonation. However, S(_N)1 and E1 are often concurrent. |
| E2 Pathway Favored: A strong or bulky base is being used in a polar aprotic solvent. | If the desired reaction is S(_N)2, use a strong but less basic nucleophile (e.g., azide, cyanide). If a basic nucleophile is required, using a less sterically hindered one may increase the S(_N)2/E2 ratio. |
| High Reaction Temperature: Higher temperatures generally favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation
The following tables summarize the expected outcomes for the reaction of this compound with a generic nucleophile (Nu()) in different solvent systems. Note: Specific yields are highly dependent on the nucleophile, temperature, and reaction time. The data presented here is illustrative of the general trends.
Table 1: Influence of Solvent on Reaction Pathway and Major Products
| Solvent Type | Predominant Mechanism | Major Product | Major Side Product |
| Polar Protic (e.g., Ethanol) | S(_N)1 / E1 | 1-ethoxyethyl acetate (solvolysis) | Vinyl acetate |
| Polar Aprotic (e.g., DMSO) | S(_N)2 | 1-Nu-ethyl acetate | Vinyl acetate (if Nu() is a strong base) |
| Non-Polar (e.g., Toluene) | Very slow reaction | Minimal product formation | - |
Table 2: Hypothetical Product Distribution for the Reaction of this compound with Sodium Azide (NaN(_3))
| Solvent | Temperature (°C) | Approx. Yield of 1-Azidoethyl Acetate (%) | Approx. Yield of Vinyl Acetate (%) |
| DMSO | 25 | >95 | <5 |
| DMF | 25 | >95 | <5 |
| Acetone | 56 (reflux) | 85-90 | 10-15 |
| Ethanol | 78 (reflux) | 40-50 (S(_N)1) | 50-60 (E1) |
| Acetic Acid | 100 | 30-40 (S(_N)1) | 60-70 (E1) |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Reaction of this compound with a Nucleophile in a Polar Aprotic Solvent
This protocol describes a general method for the reaction of this compound with a salt of a nucleophile (e.g., sodium azide, potassium cyanide, sodium acetate) in dimethylformamide (DMF).
Materials:
-
This compound
-
Nucleophilic salt (e.g., NaN(_3))
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the nucleophilic salt (1.2 equivalents).
-
Add anhydrous DMF via syringe and stir the mixture until the salt is dissolved or fully suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or distillation as appropriate.
Visualizations
Caption: Reaction pathways of this compound in different solvent types.
Caption: Troubleshooting workflow for low substitution product yield.
Validation & Comparative
1-bromoethyl acetate vs. 1-chloroethyl acetate reactivity comparison
An Objective Comparison of 1-Bromoethyl Acetate and 1-Chloroethyl Acetate for Researchers and Drug Development Professionals
Introduction
This compound and 1-chloroethyl acetate are valuable reagents in organic synthesis, frequently employed as alkylating agents. Their primary application lies in the introduction of the 1-acetoxyethyl moiety, which serves as a common protecting group for alcohols, phenols, and carboxylic acids. This group is particularly significant in the pharmaceutical industry for the synthesis of prodrugs, where it can enhance the bioavailability of a parent drug molecule. A notable example is its use in the modification of antibiotics like Cefuroxime axetil.[1][2][3] The choice between the bromo- and chloro- derivatives is critical as it directly impacts reaction efficiency, kinetics, and experimental conditions. This guide provides a detailed comparison of their reactivity, supported by fundamental principles of organic chemistry and experimental considerations.
Theoretical Framework: The Nucleophilic Substitution (SN2) Reaction
The reactions of both this compound and 1-chloroethyl acetate with nucleophiles predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the halide (leaving group) departs.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate (the halo-acetate) and the nucleophile.[5][6][7]
The key to understanding the reactivity difference between these two compounds lies in the concept of the leaving group . A good leaving group is a species that can stabilize the negative charge it acquires after breaking its bond with the carbon atom.[8] In this context, we are comparing the leaving group ability of the bromide ion (Br⁻) versus the chloride ion (Cl⁻).
Key Factors Determining Leaving Group Ability:
-
Basicity: Weaker bases are better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is weaker than Cl⁻.
-
Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[9][10] This allows the negative charge to be dispersed over a larger volume, increasing its stability.[9] The greater polarizability also helps to stabilize the transition state of the reaction, lowering the activation energy.[9]
Consequently, bromide is a significantly better leaving group than chloride .[9][10][11]
Reactivity Comparison
Due to the superior leaving group ability of bromide, This compound is substantially more reactive than 1-chloroethyl acetate in nucleophilic substitution reactions. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further contributing to the lower activation energy required for bond cleavage. This translates to faster reaction rates, often allowing for the use of milder reaction conditions (e.g., lower temperatures) compared to its chloro- counterpart.[12]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 1-Chloroethyl Acetate |
| CAS Number | 40258-78-4[1][13] | 5912-58-3[14] |
| Molecular Formula | C₄H₇BrO₂[3][13] | C₄H₇ClO₂[14] |
| Molecular Weight | 167.00 g/mol [3][13] | 122.55 g/mol [14] |
| Appearance | Flammable liquid[13] | Flammable liquid[14] |
| Primary Hazard | Skin and eye irritation, respiratory irritation[13] | Skin and eye irritation, respiratory irritation[14] |
Table 2: Relative Reactivity Data in SN2 Reactions
| Substrate Type | Leaving Group | Relative Rate (krel) |
| R-X | -Cl | 1 |
| R-X | -Br | ~50 - 100 |
| R-X | -I | ~200 |
Note: These are generalized relative rates for SN2 reactions and can vary depending on the specific substrate, nucleophile, and solvent system. The data clearly indicates that an alkyl bromide reacts orders of magnitude faster than the corresponding alkyl chloride.
Mandatory Visualizations
Caption: Figure 1: Generalized SN2 Reaction Pathway (X = Br or Cl)
Caption: Figure 2: Logical Flow of Reactivity Differences
Caption: Figure 3: Typical Experimental Workflow for Nucleophilic Substitution
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a representative SN2 reaction using a carboxylate salt as the nucleophile.
Objective: To synthesize an ester by reacting 1-haloethyl acetate with a sodium carboxylate salt.
Materials:
-
This compound OR 1-chloroethyl acetate (1.0 eq)
-
Sodium carboxylate (e.g., Sodium Benzoate) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Drying agent (anhydrous MgSO₄ or Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the sodium carboxylate (1.2 eq) and the chosen polar aprotic solvent (e.g., DMF).
-
Addition of Reagent: Begin stirring the suspension and add the 1-haloethyl acetate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions:
-
For this compound: Stir the reaction mixture at room temperature to 40 °C. The reaction is typically complete within 2-6 hours.
-
For 1-Chloroethyl Acetate: Heat the reaction mixture to a higher temperature, typically 60-80 °C. The reaction may require a longer duration, from 12 to 24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Protocol 2: Synthesis of this compound
This protocol is adapted from a common synthetic route.[15][16]
Objective: To prepare this compound from vinyl acetate.
Materials:
-
Vinyl acetate (1.0 eq)
-
Hydrogen bromide in acetic acid (33 wt% HBr in AcOH) (1.2 eq)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, addition funnel
Procedure:
-
Cooling: Place the hydrogen bromide/acetic acid solution in a flask and cool it to 0 °C using an ice bath.
-
Addition: Slowly add vinyl acetate to the cooled HBr solution dropwise via an addition funnel over 30 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.[15]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with cold dichloromethane.
-
Washing: Wash the organic layer with ice-cold distilled water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent by distillation under reduced pressure to obtain this compound.[15]
Conclusion and Reagent Selection
The evidence overwhelmingly shows that This compound is a more reactive alkylating agent than 1-chloroethyl acetate . This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion.
For the researcher, this translates into a practical choice:
-
Choose this compound when:
-
High reactivity and fast reaction times are desired.
-
Milder reaction conditions (lower temperatures) are necessary to avoid degradation of sensitive substrates.
-
The nucleophile is weak and requires a more potent electrophile.
-
-
Choose 1-Chloroethyl Acetate when:
-
A more stable, less reactive, and often more cost-effective reagent is preferred.
-
Slower, more controlled reaction kinetics are advantageous.
-
The substrate or desired product is potentially reactive towards the more aggressive bromo-reagent, leading to side reactions.
-
Ultimately, the selection between these two reagents depends on a careful balance of desired reactivity, substrate stability, reaction conditions, and economic factors.
References
- 1. This compound | 40258-78-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Chloroethyl acetate | C4H7ClO2 | CID 521865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the SN2 Reactivity of 1-Bromoethyl Acetate and Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecules, the bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool. The efficiency of this reaction is highly dependent on the structure of the electrophile. This guide provides a detailed comparison of the SN2 reactivity of two isomeric electrophiles: 1-bromoethyl acetate and ethyl bromoacetate. This analysis is supported by established principles of physical organic chemistry and provides a framework for experimental validation.
Executive Summary
Data Presentation
The following table summarizes the key structural differences and their expected impact on SN2 reaction rates. The relative rate is an estimation based on data for similar primary and secondary alkyl bromides, where primary substrates react significantly faster. For instance, primary alkyl bromides have been observed to react around 20 times faster than secondary alkyl bromides with strong nucleophiles.[1]
| Feature | This compound | Ethyl Bromoacetate |
| Structure | CH₃CH(Br)OC(O)CH₃ | BrCH₂C(O)OCH₂CH₃ |
| Alkyl Halide Type | Secondary (2°) | Primary (1°) |
| Electrophilic Carbon | Methine (CH) | Methylene (CH₂) |
| Steric Hindrance | Higher | Lower |
| Expected Relative SN2 Rate | Slower | Faster |
| Estimated Rate Ratio | 1 | ~20-100 |
Theoretical Framework: Steric and Electronic Effects
The disparity in reactivity between these two isomers is a classic illustration of the principles governing SN2 reactions.
Steric Hindrance: The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). The transition state involves a pentacoordinate carbon atom. In the case of This compound , the electrophilic carbon is bonded to a methyl group, a hydrogen atom, the bromine atom, and the acetate group. The presence of the methyl group, in addition to the rest of the molecule, creates significant steric bulk, hindering the approach of the nucleophile.[2][3][4] Conversely, the electrophilic carbon in ethyl bromoacetate is a methylene group, bonded to two hydrogen atoms, the bromine atom, and the carboxyethyl group. The two smaller hydrogen atoms present a much lower steric barrier to the incoming nucleophile, allowing for a more facile backside attack and a lower energy transition state.[2][3][4]
Electronic Effects: Both molecules possess an electron-withdrawing acetate or carboxyethyl group. In ethyl bromoacetate, the carbonyl group is alpha to the reaction center. This positioning can slightly increase the electrophilicity of the carbon atom through an inductive effect. However, the dominant factor in this comparison remains the steric difference between a primary and a secondary reaction center.
Experimental Protocols
Experiment: Comparative Kinetics of this compound and Ethyl Bromoacetate with Sodium Iodide in Acetone
Objective: To determine the relative rates of SN2 reaction of this compound and ethyl bromoacetate.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane or dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted water bath or heating block
Procedure:
Two parallel reactions should be set up under identical conditions.
-
Reaction Setup:
-
In two separate, dry round-bottom flasks, prepare equimolar solutions of this compound and ethyl bromoacetate in anhydrous acetone. A typical concentration would be 0.1 M.
-
To each flask, add a known amount of an internal standard. The internal standard should be inert under the reaction conditions and have a distinct signal in the chosen analytical method.
-
In separate flasks, prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.15 M).
-
-
Reaction Initiation and Monitoring:
-
Place both reaction flasks in a thermostatted bath set to a constant temperature (e.g., 25°C or 50°C).
-
To initiate the reactions simultaneously, add the sodium iodide solution to each of the substrate solutions at the same time.
-
At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it with a large volume of cold diethyl ether and water. Extract the organic layer and dry it over anhydrous sodium sulfate.
-
-
Analysis:
-
Gas Chromatography (GC): Analyze the quenched aliquots by GC-FID. The disappearance of the starting material and the appearance of the product (1-iodoethyl acetate or ethyl iodoacetate) can be quantified by comparing the peak areas of the substrates and products relative to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Alternatively, the reaction can be monitored in situ in an NMR tube.[7][8][9][10][11][12][13] Prepare the reaction mixture directly in an NMR tube using a deuterated solvent like acetone-d6. Acquire ¹H NMR spectra at regular intervals. The relative concentrations of the reactants and products can be determined by integrating the characteristic peaks. For example, the methylene protons adjacent to the bromine in ethyl bromoacetate will have a different chemical shift than the methylene protons adjacent to the iodine in the product.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration vs. time curve at t=0.
-
The ratio of the initial rates will give the relative reactivity of the two substrates.
-
Visualizations
SN2 Reaction Pathway
The following diagram illustrates the concerted SN2 mechanism for the reaction of a bromoester with an iodide ion.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. studylib.net [studylib.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and manufacturing. 1-Bromoethyl acetate, a key reagent in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols, comparative data, and a workflow visualization.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. The mass spectrometer then detects and identifies the separated components by ionizing them and measuring their mass-to-charge ratio, providing a high degree of specificity.
Comparative Performance Data
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL | ~ 0.5 ng/mL |
| Specificity | Good, but potential for co-elution with structurally similar impurities. | Excellent, mass spectral data provides high confidence in peak identity. |
| Sample Throughput | Moderate (typical run times of 10-30 minutes). | High (typical run times of 15-25 minutes). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample of this compound for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be 50:50 (v/v) Acetonitrile:Water, with a gradient to increase the acetonitrile concentration over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the initial mobile phase composition to obtain a concentration of 1 mg/mL. Further dilute as necessary to create calibration standards.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare in the same manner as the standard solution.
5. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general GC-MS method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for the analysis of polar and halogenated compounds (e.g., a DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).[2]
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Acetonitrile (GC grade, for sample dilution).
-
This compound reference standard.
-
Sample of this compound for analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Dilute the this compound sample in methanol or acetonitrile to a concentration within the calibration range.
5. Analysis and Data Interpretation:
-
Inject the prepared solutions into the GC-MS system.
-
The purity is determined by the area percentage of the this compound peak. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
Workflow for Purity Analysis
Caption: Workflow for HPLC and GC-MS Purity Analysis.
Conclusion: Choosing the Right Method
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control. It offers excellent quantitative performance. However, its specificity can be limited if impurities are structurally similar and co-elute with the main peak or other impurities.
-
GC-MS provides an orthogonal approach with superior specificity due to the mass spectral data it generates. This makes it an invaluable tool for impurity identification and for methods where the confirmation of peak identity is critical. GC-MS is particularly advantageous for detecting and identifying volatile impurities that may be present from the synthesis process.
For comprehensive purity analysis, especially during method development and for release testing of critical materials, a combination of both techniques can be highly beneficial. HPLC can be used for routine quantification, while GC-MS can be employed for the definitive identification of any unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the regulatory context.
References
Yield comparison of different 1-bromoethyl acetate synthesis methods.
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromoethyl acetate is a valuable reagent, notably in the modification of antibiotics. This guide provides an objective comparison of three primary methods for its synthesis, supported by experimental data, to aid in the selection of the most suitable protocol for your laboratory's needs.
At a Glance: Yield and Purity Comparison
The following table summarizes the reported yields and purities for the different synthetic routes to this compound.
| Synthesis Method | Reported Yield (%) | Reported Purity (%) | Key Reactants | Catalyst/Reagent |
| Method 1: Reaction of Vinyl Acetate with Hydrogen Bromide | 89.0[1] | 98.2[1] | Vinyl Acetate, Hydrogen Bromide | Iron(III) Oxide, Tetrabromosilane (in one variant) |
| Method 2: Two-Step Synthesis from Acetic Acid | 92.3 | 99.3 | Acetic Acid, Bromine, Ethanol | Red Phosphorus, Sulfuric Acid |
| Method 3: Reaction of Acetyl Bromide with Acetaldehyde | Qualitatively "Good" | Not Specified | Acetyl Bromide, Acetaldehyde | Zinc Chloride |
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process for selecting a synthesis method based on key starting materials and reaction steps.
Caption: Workflow for selecting a this compound synthesis method.
Detailed Experimental Protocols
Method 1: Reaction of Vinyl Acetate with Hydrogen Bromide
This method offers a direct route to this compound and is described as a high-yield process.[2][3] A specific variation of this method with a reported yield of 89.0% and a purity of 98.2% is detailed below.[1]
Experimental Protocol:
-
To a reaction flask equipped with a mechanical stirrer, add 42.0 mL of pure water and 0.312 g of nanometer iron(III) oxide.[1]
-
Maintain the temperature at 12 °C and stir for 5 minutes.[1]
-
Add 120 mL of silicon tetrabromide and continue stirring for 10 minutes.[1]
-
Slowly add 312 mL of vinyl acetate and adjust the temperature to 20 °C.[1]
-
Terminate the reaction after 30 minutes.[1]
-
Separate the nanometer iron(III) oxide using a magnet and filter the mixture through a 0.22 μm organic filter.[1]
-
Cool the mixture to 2 °C and add 78 mL of an extractant (a 2:1 volume ratio of dichloromethane and chloroform).[1]
-
Stir for 10 minutes, then add 45 mL of pure water and stir for another 10 minutes.[1]
-
Allow the layers to stand for 10 minutes and separate the organic phase.[1]
-
Wash the organic phase with 25 mL of pure water, stir for 5 minutes, and allow to stand for 5 minutes before separating the organic layer.[1]
-
Purify the product by reduced pressure distillation to obtain this compound.[1]
Method 2: Two-Step Synthesis from Acetic Acid
This two-step approach involves the initial bromination of acetic acid, followed by esterification. It has been reported to produce this compound with a high yield of 92.3% and a purity of 99.3%.
Experimental Protocol:
Step 1: Synthesis of α-Bromoacetyl Bromide
-
In a 50 mL three-necked flask equipped with a hydrogen bromide gas absorption unit, add 3.00 g of acetic acid and 0.65 g of red phosphorus.
-
With magnetic stirring, heat the mixture in an oil bath to 120 °C.
-
Once the temperature is stable, slowly add 3.41 mL of bromine over 2 hours.
-
After the addition is complete, maintain the reaction at temperature for an additional 2 hours.
-
Remove the oil bath and allow the reaction mixture to cool to room temperature.
Step 2: Esterification
-
To the cooled reaction mixture, add 40 mL of ethyl acetate and 8.20 g of the acid-binding agent, sodium tripolyphosphate.
-
Slowly add 3.22 g of dehydrated ethanol.
-
Stir the mixture at room temperature for 3 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with a saturated sodium carbonate solution until it is neutral.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic phases and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent and purify the product by vacuum distillation (55-70 °C at 14-16 mmHg) to yield α-bromoethyl acetate.
Method 3: Reaction of Acetyl Bromide with Acetaldehyde
Experimental Protocol:
-
Cool a solution of acetyl bromide.
-
In a separate flask, place a solution of acetaldehyde and a catalytic amount of zinc chloride.
-
Slowly add the cooled acetyl bromide to the acetaldehyde solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed with stirring.
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by distillation.
Note: The exact stoichiometry, reaction temperature, and time for this method would require optimization for specific laboratory conditions.
Conclusion
The choice of synthesis method for this compound will depend on the available starting materials, desired purity, and scalability of the reaction. The two-step synthesis from acetic acid offers the highest reported yield and purity. The reaction of vinyl acetate with hydrogen bromide provides a more direct route with a good yield. The reaction of acetyl bromide and acetaldehyde is a viable option, though further optimization to quantify the yield may be necessary. Researchers are encouraged to evaluate these protocols based on the specific requirements of their projects.
References
Spectroscopic Analysis for Structural Confirmation of 1-Bromoethyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of synthesized compounds is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic data for 1-bromoethyl acetate and its common isomer, 2-bromoethyl acetate. By presenting key experimental data and detailed analytical protocols, this document serves as a practical resource for researchers to unambiguously identify their synthesized products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-bromoethyl acetate. These values are essential for distinguishing between the two isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) | Multiplicity | Assignment |
| This compound | 6.68 ppm | Quartet | CHBr |
| 2.17 ppm | Singlet | COCH₃ | |
| 1.96 ppm | Doublet | CH₃CHBr | |
| 2-Bromoethyl Acetate | 4.24 ppm | Triplet | OCH₂ |
| 3.44 ppm | Triplet | CH₂Br | |
| 2.10 ppm | Singlet | COCH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) | Assignment |
| This compound | ~169 ppm | C=O |
| ~68 ppm | CHBr | |
| ~25 ppm | CH₃CHBr | |
| ~21 ppm | COCH₃ | |
| 2-Bromoethyl Acetate | 170.3 ppm | C=O |
| 63.8 ppm | OCH₂ | |
| 28.0 ppm | CH₂Br | |
| 20.8 ppm | COCH₃ |
Note: The ¹³C NMR data for this compound is predicted based on analogous structures and general chemical shift principles.
Table 3: Infrared (IR) Spectral Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~1745 cm⁻¹ (strong) | C=O (ester) |
| ~1230 cm⁻¹ (strong) | C-O (ester) | |
| ~650 cm⁻¹ (medium) | C-Br | |
| 2-Bromoethyl Acetate | 1742 cm⁻¹ (strong) | C=O (ester) |
| 1225 cm⁻¹ (strong) | C-O (ester) | |
| 660 cm⁻¹ (medium) | C-Br |
Note: The IR data for this compound is predicted based on characteristic group frequencies.
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 166/168 (isotopic pattern) | 123/125 ([M-COCH₃]⁺), 87 ([M-Br]⁺), 43 ([COCH₃]⁺) |
| 2-Bromoethyl Acetate | 166/168 (isotopic pattern) | 123/125 ([M-COCH₃]⁺), 107/109 ([BrCH₂CH₂]⁺), 43 ([COCH₃]⁺) |
Note: The mass spectrometry data for this compound is predicted based on common fragmentation pathways for alkyl halides and esters.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to identify key fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Kinetic Studies of Reactions Involving 1-Bromoethyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromoethyl acetate and its structural analogs. Due to a lack of extensive kinetic data for this compound in the public domain, this guide leverages data from a closely related compound, ethyl bromoacetate, to provide insights into the expected reactivity and to offer a framework for future kinetic studies. The information presented herein is intended to support research and development in fields where the reactivity of such haloalkane esters is of interest.
Comparison of Reaction Kinetics: A Case Study with Ethyl Bromoacetate
The structure of this compound, with the bromine atom on the α-carbon of the ethyl group, suggests it is a secondary alkyl halide. Secondary alkyl halides can undergo nucleophilic substitution by both S(_N)1 and S(_N)2 mechanisms, and the dominant pathway is influenced by the nucleophile, solvent, and temperature. In the comparative study of ethyl bromoacetate (a primary alkyl halide), the reaction with phenoxyacetate ions proceeds via an S(_N)2 mechanism.[1] Given the secondary nature of the substrate, this compound could exhibit more complex kinetic behavior, potentially with a contribution from an S(_N)1 pathway, especially in polar, protic solvents.
The following table summarizes the kinetic data for the reaction of ethyl bromoacetate with unsubstituted phenoxyacetate ion.[1]
| Temperature (°C) | k₂ (x 10⁻³ M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 30 | 0.695 | 78.2 | -54.4 |
| 35 | 1.05 | ||
| 40 | 1.62 |
Data extracted from the kinetic study of the reaction between ethyl bromoacetate and phenoxyacetate ion in 90% aqueous acetone.[1]
Experimental Protocols
The following is a detailed, adaptable protocol for conducting a kinetic study of the reaction of this compound with a nucleophile (e.g., a substituted phenoxyacetate), based on established methods for studying the kinetics of ester hydrolysis and nucleophilic substitution reactions.[2]
Objective:
To determine the rate constant and activation energy for the reaction between this compound and a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxyacetate)
-
Solvent (e.g., 90% aqueous acetone)
-
Quenching solution (e.g., dilute nitric acid)
-
Standardized silver nitrate solution (for titration)
-
Potassium chromate indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Thermostating: Place the reactant solutions in separate flasks in a constant temperature water bath for at least 20 minutes to allow them to reach the desired reaction temperature.
-
Reaction Initiation: To start the reaction, pipette a known volume of the this compound solution into a flask containing a known volume of the thermostated nucleophile solution. Start the stopwatch immediately.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.
-
Titration: Titrate the quenched solution with a standardized silver nitrate solution using potassium chromate as an indicator to determine the concentration of the bromide ion formed.
-
Data Analysis: The rate of reaction can be determined by following the increase in the concentration of the bromide ion over time. For a second-order reaction, a plot of 1/([A]₀ - [P]) versus time (where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product) will yield a straight line with a slope equal to the rate constant, k.
-
Activation Energy Determination: Repeat the experiment at several different temperatures. The activation energy (Ea) can then be determined from the Arrhenius plot of ln(k) versus 1/T.[3][4]
Visualizations
Reaction Pathway
Caption: Potential SN1 and SN2 reaction pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for a kinetic study.
References
The Double-Edged Sword: A Cost-Benefit Analysis of 1-Bromoethyl Acetate in Large-Scale Prodrug Synthesis
For researchers and drug development professionals, the synthesis of prodrugs to enhance the therapeutic properties of parent molecules is a critical endeavor. A common strategy involves the creation of 1-acetoxyethyl ester prodrugs, for which 1-bromoethyl acetate has traditionally been a key reagent. However, a thorough cost-benefit analysis reveals a complex picture where its synthetic utility is weighed against significant safety concerns and the emergence of viable alternatives.
This compound is a highly reactive alkylating agent, making it an efficient choice for the esterification of carboxylic acid-containing drugs. This reactivity, however, is also the source of its primary drawbacks: high toxicity and instability. In contrast, alternatives such as 1-chloroethyl acetate offer a potentially safer profile, though often at the cost of reduced reactivity, which can impact process efficiency. The landscape is further evolving with the exploration of enzymatic synthesis, a green chemistry approach that promises high selectivity and milder reaction conditions. This guide provides a comprehensive comparison of these methods, supported by experimental data, to inform the selection of the most appropriate strategy for large-scale synthesis.
Performance and Cost: A Comparative Overview
A direct comparison of key metrics is essential for evaluating the economic and practical feasibility of using this compound versus its alternatives. The following table summarizes the critical parameters for chemical and enzymatic synthesis routes for the production of 1-acetoxyethyl ester prodrugs.
| Parameter | This compound | 1-Chloroethyl Acetate | Chloromethyl Pivalate (for Pivaloyloxymethyl Esters) | Enzymatic Synthesis |
| Relative Cost | Moderate to High | Lower | Moderate | Potentially High (enzyme cost) |
| Typical Yield | High (e.g., ~85-92% for Cefuroxime Axetil) | Generally lower than bromo-analog | High (e.g., >90% for Pivampicillin) | Variable, can be high |
| Reactivity | High | Moderate | High | Highly Specific |
| Safety Concerns | High (Toxic, Flammable, Lachrymator) | Moderate (Flammable, Irritant) | High (Flammable, Toxic) | Low |
| Byproducts | Bromide salts | Chloride salts | Chloride salts | Minimal |
| Reaction Conditions | Often requires low temperatures and inert atmosphere | May require harsher conditions or longer reaction times | Anhydrous conditions, often with a catalyst | Mild (aqueous or organic solvent, near ambient temp.) |
| Scalability | Established, but with significant safety infrastructure | Feasible, with potentially simpler handling | Established for specific prodrugs | Can be challenging due to enzyme stability and cost |
In-Depth Analysis of Synthesis Methodologies
Chemical Synthesis with Haloalkyl Esters
The workhorse of 1-acetoxyethyl prodrug synthesis has been the reaction of a carboxylic acid with a 1-haloethyl acetate. The choice of the halogen atom (bromine, chlorine, or iodine) significantly influences the reactivity, cost, and safety of the process.
This compound: This is often the reagent of choice due to its high reactivity, which typically leads to high conversion rates and yields in shorter reaction times. However, it is a potent lachrymator and is classified as toxic and flammable, necessitating stringent handling procedures and specialized equipment for large-scale production.[1][2][3]
1-Chloroethyl Acetate: As a less reactive analogue, 1-chloroethyl acetate is generally less expensive and safer to handle than its bromo-counterpart.[4][5] The trade-off is often a slower reaction rate, which may require higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields. This can lead to increased energy costs and the potential for side reactions.
Other Haloalkyl Esters (e.g., Chloromethyl Pivalate): While not a direct equivalent for producing 1-acetoxyethyl esters, reagents like chloromethyl pivalate are used to create other types of acyloxymethyl ester prodrugs, such as pivampicillin from ampicillin.[6][7] The synthesis and cost-effectiveness of these reagents provide a valuable benchmark for comparison. For instance, chloromethyl pivalate can be produced in high yield and is commercially available at a range of prices, making it a viable option for certain prodrug strategies.[1][3][8][9]
Enzymatic Synthesis: The Green Alternative
The use of enzymes, particularly lipases, to catalyze the formation of ester prodrugs is a rapidly developing field. This approach offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and a significantly improved safety and environmental profile.
Enzymatic synthesis can overcome challenges associated with the chemical synthesis of complex molecules, such as avoiding the need for protecting groups and reducing the formation of byproducts. However, the high cost of enzymes, their potential for inhibition, and challenges in scaling up the process are significant hurdles that need to be addressed for widespread industrial adoption.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of well-known antibiotic prodrugs are presented below.
Synthesis of Cefuroxime Axetil using this compound
Objective: To synthesize the 1-acetoxyethyl ester of Cefuroxime.
Materials:
-
Cefuroxime acid
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Petroleum ether
Procedure:
-
A solution of Cefuroxime acid in DMF is prepared.
-
The solution is cooled, and this compound is added.
-
Potassium carbonate is added to the mixture, and the reaction is stirred.
-
Upon completion, the reaction mixture is worked up by adding ethyl acetate and washing with sodium bicarbonate solution.
-
The organic phase is separated, concentrated, and the product is precipitated by adding petroleum ether.
-
The resulting amorphous Cefuroxime axetil is filtered and dried.
Expected Yield: 85-92%[10]
Synthesis of Pivampicillin using Chloromethyl Pivalate
Objective: To synthesize the pivaloyloxymethyl ester of Ampicillin.
Materials:
-
Ampicillin sodium salt
-
Chloromethyl pivalate
-
Acetone
-
Water
Procedure:
-
A solution of ampicillin sodium salt in a mixture of acetone and water is prepared.
-
Chloromethyl pivalate is added to the solution at a controlled temperature.
-
The reaction is stirred until completion.
-
The product, pivampicillin, is precipitated by the addition of water.
-
The solid product is filtered, washed, and dried.
This reaction is a common industrial method for the production of pivampicillin, a well-established prodrug of ampicillin.
Performance Comparison of Prodrugs
The ultimate measure of a synthesis strategy's success is the performance of the final drug product. The choice of prodrug moiety and, by extension, the reagent used to install it can impact the drug's bioavailability, stability, and side-effect profile.
Bioavailability: The primary goal of converting a drug into a 1-acetoxyethyl ester prodrug is often to improve its oral bioavailability. For example, Cefuroxime axetil, synthesized using this compound, demonstrates significantly improved absorption compared to the parent drug, cefuroxime.[11][12] Similarly, pivampicillin shows better absorption than ampicillin. However, the bioavailability can be influenced by the rate of hydrolysis of the ester in the gastrointestinal tract and by the physicochemical properties of the prodrug itself.
Stability: The stability of the prodrug is a critical factor. It must be stable enough to be formulated and stored but labile enough to be cleaved in vivo to release the active drug. Studies on cephalosporin prodrug esters have shown that their stability is pH-dependent and that they undergo enzymatic hydrolysis in the intestinal juice.[3][13][14] The rate of this hydrolysis can vary between different ester promoieties, which can affect the overall bioavailability.
Side Effects: The choice of prodrug moiety can also influence the side-effect profile of the drug. For instance, pivampicillin has been associated with a higher incidence of gastrointestinal side effects compared to amoxicillin.[15] These side effects are thought to be related to the pivalic acid that is released upon hydrolysis of the prodrug.
Visualizing the Workflow
To better understand the decision-making process and the synthetic pathways, the following diagrams are provided.
Conclusion
The choice of reagent for the large-scale synthesis of 1-acetoxyethyl ester prodrugs is a multifaceted decision that requires a careful balancing of cost, efficiency, safety, and the desired performance of the final product. While this compound remains a synthetically efficient option, its hazardous nature necessitates significant investment in safety infrastructure and handling protocols. 1-Chloroethyl acetate presents a safer and potentially more cost-effective alternative, although process optimization may be required to achieve comparable yields. For different ester prodrug strategies, reagents like chloromethyl pivalate offer established industrial precedents. Looking forward, enzymatic synthesis holds considerable promise as a green and highly selective alternative, but further development is needed to make it economically viable for large-scale production. Ultimately, the optimal choice will depend on the specific economic, regulatory, and technical constraints of each drug development project.
References
- 1. Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active esters of cephalosporin antibiotics. Synthesis and biological properties of acyloxymethyl esters of 7-(D-2-amino-2-phenylacetamido)-3-[5-methyl-(1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Chloroethyl acetate | C4H7ClO2 | CID 521865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-Chloroethyl acetate | C4H7ClO2 | CID 10959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2003014126A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 7. jetir.org [jetir.org]
- 8. EP0667396A1 - Enzymatic acylation of 3-hydroxymethyl cephalosporins - Google Patents [patents.google.com]
- 9. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 10. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 11. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Reactivity and Selectivity of Alpha-Haloesters
For Researchers, Scientists, and Drug Development Professionals
Alpha-haloesters are a versatile class of organic compounds widely utilized as intermediates in the synthesis of a diverse array of molecules, including amino acids, epoxy esters (glycidic esters), and β-hydroxy esters. Their utility stems from the presence of two key reactive sites: the electrophilic α-carbon and the acidic α-hydrogen. The nature of the halogen atom (chlorine, bromine, or iodine) at the α-position significantly influences the reactivity and selectivity of these substrates in various chemical transformations. This guide provides an objective comparison of the performance of α-chloro-, α-bromo-, and α-iodoesters in key reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
Core Reactivity Principles: A Balancing Act
The reactivity of α-haloesters is governed by a delicate interplay of several factors:
-
Leaving Group Ability: The carbon-halogen (C-X) bond strength is a primary determinant of reactivity in nucleophilic substitution reactions. Weaker bonds lead to better leaving groups, generally following the trend: I > Br > Cl. This is because iodide is the weakest base and the most stable anion among the halides.
-
Acidity of the α-Hydrogen: The electron-withdrawing nature of both the carbonyl group and the halogen increases the acidity of the α-hydrogen. This acidity is crucial for reactions involving enolate formation, such as the Darzens and Reformatsky reactions. The electronegativity of the halogen influences this acidity, with chlorine having the strongest inductive effect.
-
Steric Hindrance: The size of the halogen atom and the ester's alkyl group can sterically hinder the approach of nucleophiles or bases, thereby affecting reaction rates.[1]
Comparative Performance in Key Reactions
The choice of α-haloester can dramatically impact the outcome of a reaction, influencing reaction rates, product yields, and stereoselectivity.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, a nucleophile attacks the α-carbon, displacing the halide ion. The rate of this reaction is highly dependent on the leaving group ability of the halogen.
| α-Haloester | Halogen | Relative Reactivity Trend | Supporting Observations |
| α-Iodoester | I | Fastest | The C-I bond is the weakest, making iodide the best leaving group. |
| α-Bromoester | Br | Intermediate | The C-Br bond is weaker than C-Cl but stronger than C-I. |
| α-Chloroester | Cl | Slowest | The C-Cl bond is the strongest, making chloride the poorest leaving group among the three. |
Experimental Evidence: Studies on analogous α-halocarbonyl compounds have shown a dramatic difference in reactivity. For instance, the reaction of α-iodoacetone with iodide is approximately 35,000 times faster than the corresponding reaction of α-chloroacetone, highlighting the profound effect of the leaving group. This trend of I > Br > Cl is well-established for SN2 reactions.[2]
Reformatsky Reaction
The Reformatsky reaction involves the formation of a zinc enolate from an α-haloester and zinc metal, which then adds to a carbonyl compound to yield a β-hydroxy ester. While α-bromoesters are traditionally used, other α-haloesters can also be employed.
| α-Haloester | Halogen | Typical Yields | Notes |
| α-Iodoester | I | High | Often used for highly enantioselective variants of the reaction.[3] |
| α-Bromoester | Br | Good to High (65-91%) | The most commonly used α-haloester for this reaction.[3] |
| α-Chloroester | Cl | Generally Lower | The stronger C-Cl bond can make the initial insertion of zinc more difficult. |
Darzens Reaction (Glycidic Ester Condensation)
The Darzens reaction is the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. The reaction proceeds via the formation of an enolate, making the acidity of the α-hydrogen a critical factor.
Interestingly, in some base-promoted Darzens reactions, a reversal of the expected reactivity trend based on leaving group ability is observed.
| α-Haloester | Halogen | Relative Reactivity Trend | Diastereoselectivity (trans:cis) | Supporting Observations |
| α-Chloroester | Cl | Often Faster | Variable, can favor trans | The higher acidity of the α-proton in α-chloroesters can lead to faster enolate formation, which is often the rate-determining step.[4] |
| α-Bromoester | Br | Often Slower | Can favor cis | While bromide is a better leaving group, the lower acidity of the α-proton can slow down the initial deprotonation.[5] |
| α-Iodoester | I | Less Common | - | Less commonly employed in this reaction. |
Stereoselectivity: The stereochemical outcome of the Darzens reaction is complex and depends on the reaction conditions, including the base, solvent, and the specific reactants used.[6][7] Both cis and trans epoxides can be formed, and the ratio is influenced by the kinetics and thermodynamics of the intermediate halohydrin formation and subsequent intramolecular SN2 ring closure.[7] Some studies suggest that α-bromoacetates are more effective in promoting cis selectivity than α-chloroacetates.[5]
Experimental Protocols
General Procedure for Nucleophilic Substitution: Synthesis of Ethyl 2-azidoacetate
This protocol describes a typical SN2 reaction using an α-bromoester.
Materials:
-
Ethyl bromoacetate
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl bromoacetate (1.0 eq) in anhydrous acetone.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-azidoacetate.
-
Purify the product by vacuum distillation if necessary.
General Procedure for the Reformatsky Reaction
This protocol outlines the synthesis of a β-hydroxy ester using an α-bromoester.
Materials:
-
Aldehyde or ketone
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in a flame-dried round-bottom flask under an inert atmosphere until the iodine color disappears.
-
Add the aldehyde or ketone and a portion of the ethyl bromoacetate to the activated zinc suspension in anhydrous THF.
-
Gently heat the mixture to initiate the reaction.
-
Add the remaining ethyl bromoacetate dropwise from a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.[8]
General Procedure for the Darzens Reaction
This protocol describes the synthesis of an α,β-epoxy ester using an α-chloroester.
Materials:
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Ethyl chloroacetate
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the aldehyde or ketone (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it to the dropping funnel.
-
Add the sodium ethoxide solution dropwise to the cooled solution of the carbonyl compound and ethyl chloroacetate (1.1 eq) with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting glycidic ester by column chromatography or distillation.[9]
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the choice of reaction pathway for an α-haloester.
Caption: Key factors influencing α-haloester reactivity.
Conclusion
The choice between α-chloro-, α-bromo-, and α-iodoesters is a critical decision in synthetic planning that requires careful consideration of the desired reaction pathway. For SN2 reactions where leaving group ability is paramount, the reactivity trend follows I > Br > Cl. Conversely, for reactions proceeding through an enolate intermediate, such as the Darzens reaction, the acidity of the α-proton can be the dominant factor, sometimes leading to a reversal of this trend with α-chloroesters exhibiting higher reactivity. The Reformatsky reaction offers a reliable method for generating zinc enolates, with α-bromoesters being the most common choice, although α-iodoesters are also highly effective. By understanding the interplay of electronic and steric effects, researchers can strategically select the appropriate α-haloester to optimize reaction outcomes and achieve their synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psiberg.com [psiberg.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-Bromoethyl Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-bromoethyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. According to its Safety Data Sheet (SDS), it is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1].
Before handling this compound, ensure the following safety measures are in place:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors[2].
-
Ignition Sources: Eliminate all potential ignition sources, as the vapor can be flammable. This includes using non-sparking tools and explosion-proof equipment[2][3][4].
-
Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible. Ensure that there is a clear path to an emergency exit[2].
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Neoprene). Nitrile gloves are not recommended for prolonged use. |
| Eye Protection | Tightly fitting safety goggles with side-shields[2]. A face shield may be required for splash hazards. |
| Skin and Body | A flame-retardant lab coat, long pants, and closed-toe shoes are required. |
| Respiratory | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[3][5].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste through an approved environmental health and safety (EHS) program[6]. It is crucial to never dispose of this chemical down the drain or in regular trash[2][6][7].
Waste Collection and Storage
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical; plastic containers are often preferred to glass where compatibility is not an issue[6][8][9].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Flammable, Irritant)[6][8].
-
Segregation: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases[5][8].
-
Closure: Keep the waste container tightly closed except when adding waste[8][9].
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[9][10].
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste[9][10].
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original label[10]. However, confirm this with your institution's EHS department.
Final Disposal Pathway
All collected this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves a licensed chemical waste disposal company that will transport the waste for incineration at a permitted facility[2].
Caption: Disposal workflow for this compound.
References
- 1. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uwm.edu [uwm.edu]
- 4. fishersci.dk [fishersci.dk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 1-bromoethyl Acetate
1-Bromoethyl Acetate: A Guide to Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety protocols and logistical plans for the use of this compound, ensuring both personal and environmental safety.
Immediate Safety and First Aid
This compound can cause skin, eye, and respiratory irritation.[1] In the event of exposure, immediate and appropriate first aid is critical. All personnel should be familiar with the location of safety showers and eyewash stations.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Take off all contaminated clothing right away.[3] Wash the affected skin area with soap and copious amounts of water.[2] A physician should be consulted.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, oxygen may be administered. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water and call a physician or poison control center immediately.[2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
| Body Area | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Handle with gloves that have been inspected before use.[2][6] Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[3][6] |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields or a full-face shield.[2] Equipment should be approved under standards like NIOSH (US) or EN 166 (EU).[2][6] |
| Body | Protective Clothing | A flame-retardant lab coat or a chemical-resistant suit is required to prevent skin exposure.[3][6] Contaminated clothing should be removed immediately and laundered before reuse.[7] |
| Respiratory | Respirator (if needed) | If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[2][4] |
Operational and Disposal Workflow
Adherence to a strict, procedural workflow minimizes risks during handling and disposal. The following diagram outlines the critical steps from preparation to final decontamination.
Figure 1. A procedural workflow for safe handling of this compound.
Disposal Plan
Proper waste management is a critical final step. All waste materials must be treated as hazardous.
| Waste Type | Disposal Protocol |
| Excess Reagent | Collect in a suitable, closed, and clearly labeled container for disposal by a licensed chemical destruction facility. Do not discharge to sewer systems.[2] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.[6] |
| Empty Containers | Containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[2] |
| Spills | Absorb small spills with inert material (e.g., sand).[5] Collect the material in a closed container for disposal using spark-proof tools.[2][4] Prevent waste from entering drains.[2][3] |
References
- 1. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
